2-Hydroxyplatyphyllide
Description
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(1S,11S)-6-hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one |
InChI |
InChI=1S/C14H14O3/c1-7(2)10-4-3-8-5-9(15)6-11-12(8)13(10)17-14(11)16/h5-6,10,13,15H,1,3-4H2,2H3/t10-,13-/m0/s1 |
InChI Key |
BUSWPFRBQXQTLO-GWCFXTLKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of 2-Hydroxy Cerebrosides from Euphorbia platyphyllos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "2-Hydroxyplatyphyllide" does not refer to a single, formally named chemical entity in mainstream chemical databases. Instead, it likely pertains to a class of cerebrosides isolated from the plant Euphorbia platyphyllos. Scientific literature reveals the presence of several related glycosphingolipids in this and other Euphorbia species, which are characterized by a 2-hydroxy fatty acid component. This guide provides a detailed overview of the chemical structure, isolation, and characterization of these complex lipids, based on published research.
Core Chemical Structure
The fundamental structure of the cerebrosides isolated from Euphorbia platyphyllos is that of a glycosphingolipid. This structure consists of three key components:
-
A Sphingoid Base: In the compounds identified, this is typically a phytosphingosine, a long-chain amino alcohol with multiple hydroxyl groups.
-
A Fatty Acid: A defining feature of these molecules is the presence of a 2-hydroxy fatty acid, which is amide-linked to the amino group of the sphingoid base. The chain length of this fatty acid can vary.
-
A Sugar Moiety: A monosaccharide, typically a β-D-glucopyranosyl or β-D-galactopyranosyl unit, is attached via an O-glycosidic bond to the primary hydroxyl group of the sphingoid base.
A representative example of a cerebroside isolated from a related Euphorbia species is 1-O-(β-D-glucopyranosyl)-(2S,3S,4R,8Z)-2N-[(2'R)-2'-hydroxytetracosanoyl]-8(Z)-octadecene-1,3,4-triol .
Quantitative Data Summary
The following table summarizes the key structural features of representative cerebrosides isolated from Euphorbia species, based on spectroscopic data from the literature.
| Component | Feature | Description |
| Sphingoid Base | Core | (2S,3S,4R,8Z)-2-aminooctadec-8-ene-1,3,4-triol |
| Chain Length | C18 | |
| Unsaturation | One double bond at C-8 (Z configuration) | |
| Fatty Acid | Type | 2-Hydroxy fatty acid |
| Stereochemistry | (2'R) configuration | |
| Chain Lengths | C16, C24, C26:1, C28:1 have been reported | |
| Sugar Moiety | Type | β-D-glucopyranose or β-D-galactopyranose |
Experimental Protocols
The isolation and structure elucidation of these cerebrosides involve a multi-step process. The following is a generalized protocol based on methodologies reported in the scientific literature[1].
1. Extraction and Preliminary Fractionation:
-
The dried and powdered whole plant material of Euphorbia platyphyllos is subjected to solvent extraction, typically with methanol (B129727) or a chloroform-methanol mixture.
-
The resulting crude extract is then partitioned between different solvents (e.g., n-hexane, chloroform, and water) to separate compounds based on polarity.
-
The polar fractions, which are likely to contain glycosides, are selected for further purification.
2. Chromatographic Separation:
-
The polar extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compounds of interest are pooled and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC), often on a reversed-phase column.
3. Structure Elucidation:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the isolated compounds. This provides initial information on the size of the sphingoid base, fatty acid, and sugar moiety.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups, such as hydroxyl (-OH), amide (-NH-C=O), and glycosidic linkages (C-O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for the complete structure determination:
-
¹H NMR: Provides information on the chemical environment of protons, including those on the sugar ring, the long aliphatic chains, and at stereogenic centers.
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace the connectivity of the sphingoid base and fatty acid chains.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different structural components (e.g., linking the fatty acid to the sphingoid base and the sugar to the sphingoid base).
-
-
Chemical Degradation: Acid hydrolysis can be performed to cleave the glycosidic and amide bonds, allowing for the individual components (sugar, fatty acid, sphingoid base) to be isolated and identified separately, for example, by gas chromatography (GC) after derivatization.
Visualization of Experimental Workflow
The logical flow of isolating and identifying these cerebrosides can be represented as follows:
References
An In-depth Technical Guide to the Natural Sources and Isolation of 2-Hydroxyplatyphyllide and Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural sources, isolation, and characterization of the sesquiterpenoid 2-Hydroxyplatyphyllide. Due to the limited specific experimental data available for this particular compound, this document also includes detailed methodologies for the isolation and characterization of structurally related hydroxylated sesquiterpene lactones from the Asteraceae family, offering a practical framework for researchers in the field.
Introduction to this compound
This compound is a sesquiterpenoid compound.[1][2] Sesquiterpene lactones, a major class of secondary metabolites in plants, are known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] These compounds are predominantly found in the Asteraceae family.[3]
Chemical Profile of this compound:
| Property | Value |
| CAS Number | 72145-19-8[1][2][4] |
| Molecular Formula | C₁₄H₁₄O₃[1][2] |
| Molecular Weight | 230.26 g/mol [1] |
| Chemical Family | Sesquiterpenoids[1] |
Natural Sources
The primary known natural source of this compound is Ligularia songarica, a plant belonging to the Asteraceae family.[2] The compound is typically isolated from the roots of this plant.[2]
The genus Senecio, also a member of the Asteraceae family, is a rich source of various secondary metabolites, including sesquiterpenoids. While this compound has not been explicitly reported from Senecio platyphyllus, this species is known to produce a variety of sesquiterpene hydrocarbons, which are biosynthetic precursors to sesquiterpene lactones.[5][6] This suggests that Senecio species could be potential, yet unexplored, sources of hydroxylated sesquiterpenoids.
Experimental Protocols: Isolation and Purification
Due to the scarcity of detailed published methods for the isolation of this compound, a general and representative experimental protocol for the isolation of hydroxylated sesquiterpene lactones from a plant of the Asteraceae family is provided below. This protocol is based on established methodologies for similar compounds.[7][8][9]
Workflow for Isolation and Purification of Hydroxylated Sesquiterpene Lactones:
Caption: General workflow for the isolation and purification of hydroxylated sesquiterpene lactones.
3.1. Plant Material Collection and Preparation
The roots of the source plant are collected, washed, air-dried, and then ground into a fine powder.
3.2. Extraction
The powdered plant material is subjected to extraction with a suitable solvent. A common method is maceration or Soxhlet extraction with 95% ethanol (B145695) or methanol. The extraction process is typically repeated multiple times to ensure a high yield.
3.3. Concentration and Fractionation
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Sesquiterpene lactones are often enriched in the ethyl acetate fraction.
3.4. Chromatographic Purification
The ethyl acetate fraction is subjected to multiple steps of column chromatography for further purification.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC, often using a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
3.5. Structure Elucidation
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon skeleton and the position of functional groups.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.
Quantitative Data
The yield and purity of isolated sesquiterpenoids can vary significantly depending on the plant source, collection time, and the efficiency of the isolation protocol. The following table presents representative data for the isolation of hydroxylated eudesmanolides from an Asteraceae species.
Table 1: Representative Yield and Purity of Hydroxylated Eudesmanolides
| Compound | Plant Source | Starting Material (kg) | Yield (mg) | Purity (%) |
| 1β-hydroxy-7αH,11αH-eudesm-4(15)-en-12,8β-lactone | Carpesium divaricatum | 5.0 | 15 | >98 |
| 5α-hydroxy-13-methoxy-7αH,11αH-eudesm-4(15)-en-12,8β-lactone | Carpesium divaricatum | 5.0 | 12 | >98 |
| 2α,5α-dihydroxy-11αH-eudesma-4(15)-en-12,8β-olide | Carpesium macrocephalum | 3.0 | 20 | >98 |
Data is compiled from related studies for illustrative purposes.[7][10]
Biological Activity and Signaling Pathways
Sesquiterpene lactones are known to exert their biological effects by modulating various cellular signaling pathways. These pathways are often implicated in cancer and inflammatory diseases.
Key Signaling Pathways Modulated by Sesquiterpene Lactones:
-
NF-κB Pathway: Many sesquiterpene lactones are potent inhibitors of the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[11][12]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and can be modulated by sesquiterpenoids.[11][13]
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, metabolism, and survival that is often dysregulated in cancer and is a target for many natural products, including sesquiterpene lactones.[11][13]
-
STAT3 Pathway: The STAT3 signaling pathway is involved in cell growth and apoptosis and is another important target of sesquiterpene lactones.[11][13]
Diagram of a Representative Signaling Pathway (NF-κB) Modulated by Sesquiterpene Lactones:
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Conclusion
This compound represents an interesting sesquiterpenoid with potential for further investigation. While specific data on this compound is limited, the established methodologies for the isolation and characterization of related hydroxylated sesquiterpene lactones from the Asteraceae family provide a solid foundation for future research. The known modulation of key signaling pathways by this class of compounds underscores their potential as leads for the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. biorlab.com [biorlab.com]
- 2. This compound, CasNo.72145-19-8 BOC Sciences United States [bocscichem.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS No:72145-19-8, CasNo.72145-19-8 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpenoids from Carpesium divaricatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene lactone glycosides, eudesmanolides, and other constituents from Carpesium macrocephalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
A Technical Guide to the Putative Biosynthesis of 2-Hydroxyplatyphyllide in Plants
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific biosynthetic pathway of 2-Hydroxyplatyphyllide has not been fully elucidated in published literature. This guide presents a hypothesized pathway based on established principles of sesquiterpenoid biosynthesis in plants. The experimental protocols provided are generalized methods for investigating such pathways.
Introduction
This compound is a sesquiterpenoid compound that has been isolated from plants such as Ligularia songarica[1]. Sesquiterpenoids are a diverse class of C15 isoprenoid natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. Understanding the biosynthesis of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This document provides a technical overview of the putative biosynthetic pathway of this compound, along with detailed experimental methodologies for its elucidation.
Based on its chemical structure (C14H14O3) and classification as a sesquiterpenoid, the biosynthesis of this compound is proposed to originate from the general isoprenoid pathway, culminating in the formation of a specific sesquiterpene scaffold, followed by hydroxylation.
Hypothesized Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed through the following key stages:
-
Formation of the C15 Precursor, Farnesyl Pyrophosphate (FPP): Like all sesquiterpenoids, the pathway begins with the synthesis of FPP. This occurs via two primary pathways in plants: the mevalonate (B85504) (MVA) pathway, typically occurring in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.
-
Sesquiterpene Scaffold Formation: FPP is then cyclized by a specific sesquiterpene synthase (STS) to form the characteristic carbon skeleton of the "platyphyllide" molecule. This cyclization reaction is a critical branch point that determines the foundational structure of the final molecule.
-
Post-Cyclization Modification (Hydroxylation): Following the formation of the sesquiterpene scaffold, it is proposed that a cytochrome P450 monooxygenase (P450) catalyzes the hydroxylation at the C2 position to yield this compound.
A diagram of the proposed pathway is presented below.
References
Physical and chemical properties of 2-Hydroxyplatyphyllide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyplatyphyllide is a natural product isolated from the roots of Ligularia songarica, a plant belonging to the Asteraceae family. While the compound has been identified and cataloged, publicly available data on its specific physical, chemical, and biological properties remains limited. This technical guide synthesizes the currently available information and highlights areas where further research is needed to fully characterize this compound for potential applications in drug discovery and development.
Chemical and Physical Properties
Detailed experimental data regarding the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the fundamental information that has been identified.
Table 1: Physical and Chemical Properties of this compound
| Property | Data |
| CAS Number | 72145-19-8 |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Powder |
| Melting Point | Not Reported |
| Boiling Point | Not Reported |
| Solubility | Not Reported |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Specific chemical shifts and coupling constants not reported. |
| ¹³C NMR | Specific chemical shifts not reported. |
| Infrared (IR) | Specific absorption bands (cm⁻¹) not reported. |
| Mass Spectrometry (MS) | Specific fragmentation patterns and m/z values not reported. |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of this compound from Ligularia songarica are not described in the available literature. A general workflow for the isolation of natural products from plant material is presented below.
Caption: Generalized workflow for the isolation and characterization of natural products.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activities or the signaling pathways associated with this compound. The genus Ligularia is known to produce a variety of sesquiterpenoids and other secondary metabolites with a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. However, the specific bioactivity profile of this compound has not been reported.
Caption: A logical workflow for investigating the biological activity of a novel compound.
Conclusion and Future Directions
This compound is a natural product that has been isolated but remains largely uncharacterized in the public scientific literature. To unlock its potential for drug discovery and other applications, further research is imperative. Key areas for future investigation include:
-
Comprehensive Physicochemical Characterization: Determination of melting point, boiling point, solubility in various solvents, and other physical constants.
-
Detailed Spectroscopic Analysis: Publication of complete ¹H NMR, ¹³C NMR, IR, and high-resolution MS data to serve as a reference for future studies.
-
Development and Publication of a Standardized Isolation Protocol: A detailed and reproducible method for obtaining this compound from Ligularia songarica would facilitate further research.
-
Screening for Biological Activities: A broad-based screening approach to identify any cytotoxic, anti-inflammatory, antimicrobial, or other relevant biological activities.
-
Mechanism of Action Studies: If biological activity is identified, subsequent studies to elucidate the molecular targets and signaling pathways involved will be crucial.
The information presented in this guide is based on the limited data currently available. It is intended to serve as a foundational document for researchers and professionals interested in this compound and to encourage further investigation into this potentially valuable natural product.
2-Hydroxyplatyphyllide: A Technical Overview of its Discovery and Scientific Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and current scientific understanding of 2-Hydroxyplatyphyllide, a sesquiterpenoid natural product. The information is compiled from available scientific literature and chemical databases, offering insights into its origins, physicochemical properties, and the broader context of related compounds' biological activities.
Discovery and History
This compound was first reported in a 2014 publication in the Chinese journal Zhong Yao Cai (Journal of Chinese Medicinal Materials). The study, titled "Chemical constituents of Ligularia songarica," detailed the isolation and structural elucidation of this compound from the roots of the plant species Ligularia songarica.[1] This discovery was the result of phytochemical investigations into the diverse secondary metabolites present in plants of the Ligularia genus, which are known for producing a variety of terpenoids. In addition to Ligularia songarica, this compound has also been identified in Ligularia sonchifolia.
The initial identification of this compound was achieved through rigorous spectral analysis, a standard practice in the field of natural product chemistry for determining the precise structure of new molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and for any further research into its biological activity and potential applications.
| Property | Value | Reference |
| CAS Number | 72145-19-8 | [1] |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Class | Sesquiterpenoid | |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols
The isolation and identification of this compound, as described in the primary literature, followed a standard workflow for natural product discovery. While the full, detailed experimental parameters are contained within the original publication, the general methodology can be summarized as follows.
Isolation of this compound
The abstract of the discovery publication indicates that this compound was isolated from Ligularia songarica using repeated silica (B1680970) gel column chromatography.[1] This technique is a cornerstone of natural product chemistry, allowing for the separation of complex mixtures of compounds based on their polarity. The general steps would have included:
-
Extraction: The dried and powdered roots of Ligularia songarica would have been subjected to solvent extraction to obtain a crude extract containing a mixture of secondary metabolites.
-
Fractionation: The crude extract would then be fractionated, likely using liquid-liquid partitioning or a preliminary chromatographic step, to yield fractions of varying polarity.
-
Chromatographic Separation: The fraction containing this compound would have been subjected to repeated column chromatography over silica gel. Different solvent systems (eluents) of increasing polarity would have been used to separate the individual compounds. Fractions would be collected and monitored by techniques such as thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest would be combined and further purified using additional chromatographic techniques until a pure sample of this compound was obtained.
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of physico-chemical and spectral analyses.[1] These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The standard spectroscopic techniques employed for this purpose include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR techniques (such as COSY, HSQC, and HMBC) would have been used to establish the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.
For a definitive and detailed protocol, including the specific solvent gradients used for chromatography and the full spectral data, consultation of the original publication is recommended: Mei Li, et al. Zhong Yao Cai. 2014 Oct;37(10):1789-92.
Below is a generalized workflow for the discovery and isolation of a natural product like this compound.
Biological Activity
As of the current date, there is no specific scientific literature detailing the biological activity of this compound. However, the genus Ligularia is a rich source of sesquiterpenoids, and numerous studies have investigated the biological activities of compounds structurally related to this compound that have been isolated from other Ligularia species. These studies provide a valuable context for the potential bioactivity of this compound.
Notably, cytotoxic and anti-inflammatory activities are frequently reported for sesquiterpenoids isolated from Ligularia. For instance, a study on Ligularia platyglossa identified several sesquiterpene lactones with cytotoxic activities against various cancer cell lines, including HL-60 (human promyelocytic leukemia cells).[2][3][4] Some of these compounds demonstrated IC₅₀ values in the micromolar range.[2][4] Another study on Ligularia subspicata reported the isolation of new eremophilanolide-type sesquiterpenoids that exhibited significant anti-inflammatory potential by inhibiting nitric oxide (NO) production in LPS-stimulated N9 cells.[5] Furthermore, research on Ligularia macrophylla has revealed that essential oils rich in sesquiterpenes possess anti-inflammatory and antimicrobial properties.[6]
Given that this compound is a sesquiterpenoid isolated from Ligularia, it is plausible that it may also exhibit cytotoxic or anti-inflammatory properties. However, this remains to be experimentally verified. The potential signaling pathways that could be affected by such compounds, based on the activities of other sesquiterpenoids, are depicted below.
Conclusion
This compound is a sesquiterpenoid of known structure that has been successfully isolated from Ligularia songarica and Ligularia sonchifolia. Its discovery followed established methodologies in natural product chemistry. While its physicochemical properties are documented, a significant gap exists in the scientific literature regarding its biological activity. Based on the known cytotoxic and anti-inflammatory properties of other sesquiterpenoids from the Ligularia genus, this compound represents a candidate for future investigation into its potential pharmacological effects. Further research is warranted to explore the bioactivity of this compound and to fully elucidate its therapeutic potential.
References
- 1. This compound | CAS:72145-19-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Cytotoxic sesquiterpenes from Ligularia platyglossa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic sesquiterpenes from Ligularia platyglossa : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 5. Phytochemical study of Ligularia subspicata and valuation of its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide on the Potential Biological Activities of 2-Hydroxyplatyphyllide
Disclaimer: Direct experimental data on 2-Hydroxyplatyphyllide is not currently available in the public domain. This document synthesizes information on the broader class of sesquiterpene lactones, to which this compound belongs, to project its potential biological activities. The presented data and pathways are derived from studies on structurally related compounds and should be considered representative of the potential of this class of molecules.
Introduction
This compound is a sesquiterpene lactone. Sesquiterpene lactones are a large and diverse group of naturally occurring plant secondary metabolites, primarily found in the Asteraceae family.[1] They are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles, such as cysteine residues in proteins, through a Michael-type addition.[4] This reactivity allows them to modulate various signaling pathways involved in inflammation and cell proliferation.
This technical guide provides a comprehensive overview of the potential biological activities of this compound, based on the known properties of related sesquiterpene lactones. It is intended for researchers, scientists, and drug development professionals.
Potential Biological Activities
Based on the activities of other sesquiterpene lactones, this compound is likely to exhibit significant anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their potent anti-inflammatory effects.[2][4] A primary mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Potential Mechanism of Action: this compound may inhibit the NF-κB pathway by alkylating the p65 subunit of the NF-κB complex, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. This would lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[2][5]
Table 1: Representative Anti-inflammatory Activity of Various Sesquiterpene Lactones
| Compound | Cell Line | Target | IC50 / Inhibition | Reference |
| Deoxyelephantopin | RAW 264.7 macrophages | NO Production | - | [2] |
| Deoxyelephantopin | RAW 264.7 macrophages | TNF-α Production | - | [2] |
| Deoxyelephantopin | RAW 264.7 macrophages | IL-6 Production | - | [2] |
| Cynaropicrin | RAW 264.7 macrophages | TNF-α Release | Strong Inhibition | [2] |
| Cynaropicrin | RAW 264.7 macrophages | NO Release | Dose-dependent Inhibition | [2] |
| Budlein A | RAW 264.7 macrophages | NF-κB Activity | Reduction | [2] |
Note: Specific IC50 values were not provided in the source for some compounds, but their inhibitory effects were highlighted.
Anticancer Activity
Many sesquiterpene lactones have demonstrated cytotoxic activity against a variety of cancer cell lines.[1][6][7] Their anticancer effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[7][8]
Potential Mechanism of Action: The α-methylene-γ-lactone group in this compound can induce oxidative stress within cancer cells by depleting intracellular glutathione (B108866) (GSH), a key antioxidant. This increase in reactive oxygen species (ROS) can trigger apoptotic pathways. Furthermore, these compounds can interfere with the function of key proteins involved in cell cycle regulation and proliferation.
Table 2: Representative Anticancer Activity of Various Sesquiterpene Lactones
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Alantolactone | HuH7 (Liver Cancer) | Invasion | Significant Inhibition | [7] |
| Isoalantolactone | PANC-1 (Pancreatic Cancer) | Migration | Significant Arrest | [7] |
| Isodeoxyelephantopin | MDA-MB-231 (Breast Cancer) | Migration | Prevention | [7] |
| Dehydrocostus Lactone | H1299 (Lung Cancer) | Migration & Invasion | Significant Inhibition | [7] |
| Costunolide | CAL 27 (Oral Squamous Carcinoma) | IC50 | 32 | [8] |
| Helenalin Derivative 13 | A549, HeLa, SW1573, T47-D, WiDr | GI50 Range | 0.15 - 0.59 | [6] |
| Helenalin Derivative 14 | A549, HeLa, SW1573, T47-D, WiDr | GI50 Range | 0.15 - 0.59 | [6] |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to evaluate the biological activities of this compound, based on standard protocols for sesquiterpene lactones.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL.[9]
-
After 12-24 hours of incubation, treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.
-
Collect the cell culture supernatant.
3. NO Measurement:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined.
Anticancer Activity Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][8]
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in the appropriate medium and conditions.
2. Experimental Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/mL.[1]
-
After overnight incubation, treat the cells with various concentrations of this compound for 48 hours.[1][8]
3. MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.[10]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
The following diagram illustrates the potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for screening the anticancer potential of a novel compound like this compound.
Caption: A generalized workflow for evaluating the in vitro anticancer activity.
References
- 1. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Andrographolide: Synthetic Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Target Prediction of 2-Hydroxyplatyphyllide: A Methodological Overview
Absence of specific data for 2-Hydroxyplatyphyllide necessitates a focus on the generalizable in silico workflow for natural product target identification. This guide outlines the established computational methodologies that would be employed to predict the biological targets of a novel compound like this compound, providing a framework for researchers in drug discovery.
Due to a lack of available scientific literature and public data on this compound, this technical guide will pivot from a specific analysis of its targets to a comprehensive overview of the in silico methodologies used for the target prediction of novel natural products. This serves as a foundational document for researchers, scientists, and drug development professionals to understand and apply these computational techniques.
Introduction to In Silico Target Prediction
The identification of molecular targets is a critical and often rate-limiting step in the early stages of drug discovery.[1] Traditional experimental methods for target deconvolution can be time-consuming and resource-intensive.[2] In silico target prediction, also known as target fishing, has emerged as a powerful and cost-effective alternative to rapidly generate hypotheses about the mechanism of action of a bioactive compound.[2][3] These computational approaches leverage the vast amount of existing biological and chemical data to predict potential protein targets for a given small molecule.
The general workflow of in silico target prediction can be broadly categorized into two main strategies: ligand-based and structure-based approaches. Often, a combination of these methods, alongside systems biology approaches like network pharmacology, provides a more robust and reliable prediction.
Methodologies for Target Prediction
A multi-faceted in silico approach is crucial for increasing the confidence of target prediction. This typically involves a consensus of results from various computational tools and databases.
Ligand-Based Approaches
Ligand-based methods are founded on the principle that structurally similar molecules are likely to have similar biological activities.[3] These methods do not require the 3D structure of the target protein and are therefore widely applicable.
Experimental Protocol: Ligand-Based Target Prediction
-
Compound Preparation: The 2D or 3D structure of the query molecule (e.g., this compound) is prepared using chemical drawing software like MarvinSketch or ChemDraw and saved in a standard format (e.g., SDF, MOL2).
-
Database Selection: A variety of publicly available databases are utilized for prediction. These include:
-
ChEMBL: A database of bioactive molecules with drug-like properties.
-
PubChem: A comprehensive database of chemical molecules and their activities against biological assays.
-
BindingDB: A public database of measured binding affinities, focusing on the interactions of proteins considered to be drug targets.
-
-
Similarity Searching: The prepared structure is used as a query to search against the selected databases using similarity metrics such as Tanimoto coefficient.
-
Target Prediction Servers: Several web-based tools employ sophisticated algorithms for target prediction based on ligand similarity. Commonly used servers include:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
SEA (Similarity Ensemble Approach): Calculates the similarity between the query compound and annotated ligand sets for a large number of targets.
-
SuperPred: A web server for predicting the ATC code and target class of a compound.
-
-
Consensus Scoring: The predictions from multiple tools are aggregated. A consensus score can be calculated based on the number of independent methods that predict the same target, increasing the confidence in the prediction.[4]
Structure-Based Approaches
When the 3D structure of potential target proteins is available, structure-based methods like molecular docking can be employed to predict the binding affinity and mode of interaction between the ligand and the protein.
Experimental Protocol: Molecular Docking
-
Target Selection: Potential protein targets are identified from ligand-based predictions or literature review.
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Ligand Preparation: The 3D structure of the ligand is energy-minimized using a force field like MMFF94.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The software samples a large number of possible conformations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and to estimate the binding energy. Lower binding energy values generally indicate a more stable protein-ligand complex.[5]
Network Pharmacology
Network pharmacology offers a systems-level perspective by constructing and analyzing networks of compound-target-disease interactions.[5][6] This approach helps in identifying key targets and understanding the polypharmacological effects of a compound.[6]
Experimental Protocol: Network Pharmacology Analysis
-
Compound Target Prediction: A list of potential targets for the query compound is generated using the ligand-based methods described above.
-
Disease-Associated Gene Collection: Genes associated with a specific disease of interest are collected from databases such as OMIM, GeneCards, and DisGeNET.
-
Network Construction: A protein-protein interaction (PPI) network is constructed using the predicted targets and disease-associated genes. The STRING database is a widely used resource for this purpose.[7]
-
Network Analysis and Visualization: The constructed network is visualized and analyzed using software like Cytoscape.[7] Topological parameters such as degree, betweenness centrality, and closeness centrality are calculated to identify "hub" genes, which are highly connected nodes that are likely to play a crucial role in the biological network.[5]
-
Pathway and Functional Enrichment Analysis: The identified hub genes are subjected to pathway enrichment analysis (e.g., KEGG, Reactome) and Gene Ontology (GO) analysis to elucidate the biological processes and signaling pathways that are potentially modulated by the compound.
Data Presentation
The quantitative data generated from these in silico experiments would be summarized in structured tables for clear comparison and interpretation.
Table 1: Predicted Targets for this compound from Ligand-Based Methods
| Target | SwissTargetPrediction (Probability) | SEA (p-value) | SuperPred (Score) | Consensus |
|---|---|---|---|---|
| Hypothetical Target A | 0.85 | 1.2e-10 | 0.92 | 3 |
| Hypothetical Target B | 0.79 | 3.5e-8 | 0.88 | 3 |
| Hypothetical Target C | 0.65 | N/A | 0.75 | 2 |
(Note: This table is populated with hypothetical data for illustrative purposes.)
Table 2: Molecular Docking Results for this compound with Top Predicted Targets
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Hypothetical Target A (XXXX) | -9.5 | Tyr123, Phe256, Arg312 |
| Hypothetical Target B (YYYY) | -8.7 | Leu45, Val89, Ser150 |
| Hypothetical Target C (ZZZZ) | -7.2 | Ala67, Ile98, Asp201 |
(Note: This table is populated with hypothetical data for illustrative purposes.)
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex workflows and biological pathways. The following are examples of diagrams that would be generated for a comprehensive analysis of this compound.
Caption: A generalized workflow for the in silico prediction of protein targets for a novel compound.
Caption: A hypothetical signaling pathway modulated by this compound.
Conclusion
While a specific analysis of this compound is not currently possible due to the absence of data, the methodologies outlined in this guide provide a robust framework for its future investigation. By combining ligand-based, structure-based, and network pharmacology approaches, researchers can effectively predict and prioritize potential biological targets for novel natural products, thereby accelerating the drug discovery and development process. The integration of these computational predictions with subsequent experimental validation is crucial for confirming the identified targets and elucidating the compound's mechanism of action.
References
- 1. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in In Silico Target Fishing [mdpi.com]
- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network-based pharmacological investigation to identify the mechanistic regulatory pathway of andrographolide against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network Pharmacology as a Tool to Investigate the Antioxidant and Anti-Inflammatory Potential of Plant Secondary Metabolites—A Review and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of 2-Hydroxyplatyphyllide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a framework for the preliminary cytotoxicity screening of the compound 2-Hydroxyplatyphyllide. As of the last update, specific toxicological data for this compound is not publicly available. Therefore, this document outlines a series of recommended experimental protocols and data interpretation strategies based on established methodologies for natural products, particularly for compounds belonging to the pyrrolizidine (B1209537) alkaloid class, to which this compound may belong based on its nomenclature. The presented data and pathways are illustrative.
Introduction
This compound is a natural compound of interest for which toxicological data is essential before any further development. Preliminary cytotoxicity screening is the first step in evaluating the potential of a compound to cause cell death. This guide details the in vitro assays and methodologies to assess the cytotoxic effects of this compound, providing a foundation for more advanced toxicological studies.
Pyrrolizidine alkaloids (PAs) are a class of natural compounds known for their potential hepatotoxicity, which is often mediated by metabolic activation in the liver.[1][2] This metabolic activation can lead to the formation of reactive metabolites that are cytotoxic and genotoxic.[1][2] Therefore, the screening of a potential PA like this compound should ideally include assays that can be adapted to incorporate metabolic activation systems.
This guide will cover three fundamental assays to assess cytotoxicity:
-
MTT Assay: To evaluate cell metabolic activity as an indicator of cell viability.
-
LDH Assay: To measure plasma membrane integrity.
-
Apoptosis Assay: To determine if the compound induces programmed cell death.
Experimental Protocols
Cell Culture
A panel of cell lines should be used to assess the cytotoxicity of this compound. This may include:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7): These are relevant due to the known hepatotoxicity of many pyrrolizidine alkaloids. HepG2 cells also have some metabolic capabilities.
-
A non-cancerous cell line (e.g., HEK293, HaCaT): To assess general cytotoxicity and selectivity.
-
Cancer cell lines from different tissues: To screen for potential anticancer activity.
Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[3][4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[7][8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[9][10] Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, including controls for maximum LDH release (from lysed cells) and spontaneous LDH release (from untreated cells):
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Apoptosis Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for a time course determined by initial cytotoxicity results (e.g., 6, 12, 24 hours).
-
Assay Reagent Addition: Use a commercial Caspase-Glo® 3/7 assay kit. Add the reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |
| HepG2 | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value | |
| Huh7 | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value | |
| HEK293 | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value |
IC50: The concentration of a drug that gives half-maximal inhibitory response. EC50: The concentration of a drug that gives half-maximal response.
Table 2: Caspase-3/7 Activity in HepG2 cells treated with this compound
| Concentration (µM) | 6 hours (Fold Change) | 12 hours (Fold Change) | 24 hours (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| X | Value | Value | Value |
| Y | Value | Value | Value |
| Z | Value | Value | Value |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for cytotoxicity screening.
Hypothetical Signaling Pathway for PA-Induced Cytotoxicity
The cytotoxicity of pyrrolizidine alkaloids is often initiated by metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then induce cellular damage through various mechanisms, including DNA damage and the induction of apoptosis.
Caption: Hypothetical signaling pathway for PA-induced cytotoxicity.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for conducting a preliminary cytotoxicity screening of this compound. The outlined protocols for MTT, LDH, and apoptosis assays, along with the illustrative data presentation and pathway diagrams, offer a robust starting point for researchers. It is crucial to remember that these are foundational assays, and further mechanistic studies would be required to fully elucidate the toxicological profile of this compound. Given its potential classification as a pyrrolizidine alkaloid, special attention should be paid to its effects on liver cells and the role of metabolic activation in its cytotoxicity.
References
- 1. Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cellbiologics.com [cellbiologics.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Hydroxyplatyphyllide: A Theoretical Exploration
Disclaimer: Information regarding "2-Hydroxyplatyphyllide" and its derivatives is not currently available in the public scientific literature. This guide is a theoretical exploration based on the known chemistry of the parent compound, platyphyllide (B1251494), and the biological activities of structurally related molecules. The content herein is intended for research and development purposes and should be treated as a hypothetical framework.
Introduction
Platyphyllide, a natural product featuring a core cyclohexene (B86901) moiety, presents a foundational scaffold for the exploration of novel therapeutic agents. While the biological profile of platyphyllide itself is not extensively documented, the cyclohexene and cyclohexenone structural motifs are present in a variety of bioactive natural products, exhibiting a range of pharmacological activities, including anticancer and anti-inflammatory properties. This guide proposes the hypothetical structure of a hydroxylated analog, this compound, and explores its potential derivatives and their putative biological activities. We will delve into theoretical synthetic pathways, propose experimental protocols for their biological evaluation, and present this information in a structured format for researchers, scientists, and drug development professionals.
Proposed Core Structure: this compound
Based on the established structure of platyphyllide, we propose the introduction of a hydroxyl group at the C-2 position of the cyclohexene ring. This modification is anticipated to alter the molecule's polarity, reactivity, and potential for intermolecular interactions, thereby influencing its biological activity.
Hypothetical Structural Analogs and Derivatives
Starting from the this compound core, a multitude of structural analogs and derivatives can be envisioned to modulate its physicochemical properties and biological activity. These modifications can be broadly categorized as follows:
-
Derivatives of the 2-hydroxyl group: The hydroxyl group can be functionalized to create ethers, esters, and other derivatives. This allows for the fine-tuning of lipophilicity and the introduction of various pharmacophoric groups.
-
Modifications of the cyclohexene ring: Alterations to the double bond, such as epoxidation or dihydroxylation, can lead to analogs with different three-dimensional shapes and reactivity.
-
Modifications of the side chain: The side chain of platyphyllide offers another avenue for derivatization, including changes in length, branching, and the introduction of functional groups.
A summary of proposed derivatives is presented in Table 1.
Table 1: Proposed Structural Analogs and Derivatives of this compound
| Derivative Class | Modification | Rationale |
| Ethers | Methyl, Ethyl, Benzyl | Increase lipophilicity, modulate metabolic stability. |
| Esters | Acetate, Benzoate, Amino acid conjugates | Prodrug potential, alter solubility, introduce targeting moieties. |
| Ring Modifications | Epoxide, Diol | Alter stereochemistry and reactivity, potential for new interactions. |
| Side Chain Analogs | Homologation, Introduction of aromatic rings | Explore structure-activity relationships related to side chain length and steric bulk. |
Proposed Synthesis Strategies
The synthesis of this compound and its derivatives would likely commence from a known synthetic route to platyphyllide. A key step would be the stereoselective introduction of the hydroxyl group at the C-2 position.
Proposed Synthesis of this compound
A potential synthetic route to this compound could involve the following key steps, building upon the established total synthesis of platyphyllide:
-
Diels-Alder Reaction: Construction of the core cyclohexene ring system.
-
Allylic Oxidation: Introduction of a hydroxyl group at the C-2 position. Reagents such as selenium dioxide or chromium-based reagents could be employed. Stereoselectivity would be a critical consideration.
-
Functional Group Manipulations: Protection and deprotection steps to ensure compatibility with subsequent reactions.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Proposed Synthesis of Derivatives
Derivatives of the 2-hydroxyl group can be synthesized using standard organic chemistry transformations:
-
Ethers: Williamson ether synthesis using an appropriate alkyl halide and a base.
-
Esters: Acylation using an acid chloride or anhydride (B1165640) in the presence of a base, or Fischer esterification with a carboxylic acid and an acid catalyst.
Postulated Biological Activities and Mechanisms of Action
Given the prevalence of anticancer and anti-inflammatory activities among natural products with cyclohexene and cyclohexenone cores, it is plausible that this compound and its derivatives could exhibit similar biological profiles.
Anticancer Activity
Many cyclohexene-containing compounds exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Caption: Postulated signaling pathway for anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory effects of cyclohexene derivatives are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of inflammatory signaling pathways such as NF-κB.
Caption: Postulated signaling pathway for anti-inflammatory activity.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities, a series of in vitro and in vivo assays would be necessary.
In Vitro Anticancer Activity Screening
A tiered approach to in vitro screening can efficiently identify promising candidates.
Caption: Experimental workflow for in vitro anticancer activity screening.
5.1.1. Cell Viability Assay (MTT Assay) [1][2]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
5.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) [1]
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Treat cancer cells with the test compounds for a specified time.
-
Harvest the cells and wash them with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
In Vitro Anti-inflammatory Activity Assay
5.2.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages [3]
-
Principle: This assay measures the inhibition of nitric oxide production, a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Methodology:
-
Culture RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition.
-
5.2.2. Cyclooxygenase (COX) Inhibition Assay [4]
-
Principle: This cell-free assay measures the direct inhibitory effect of the compounds on the activity of COX-1 and COX-2 enzymes.
-
Methodology:
-
Use a commercial COX inhibitor screening assay kit.
-
Incubate purified COX-1 or COX-2 enzyme with the test compounds.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using a colorimetric or fluorometric method.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Quantitative Data Summary (Hypothetical)
The following table provides a template for summarizing the quantitative data that would be generated from the proposed experimental protocols.
Table 2: Hypothetical Biological Activity Data for this compound Derivatives
| Compound | Modification | Anticancer IC50 (µM) (MCF-7) | Anti-inflammatory IC50 (µM) (NO Inhibition) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| 2-HP | Parent | > 50 | 25.3 | 1.2 |
| 2-HP-Me | Methyl Ether | 15.2 | 10.8 | 5.6 |
| 2-HP-Ac | Acetyl Ester | 22.5 | 18.1 | 2.3 |
| 2-HP-Bz | Benzoyl Ester | 8.7 | 5.2 | 12.4 |
Conclusion
This technical guide provides a theoretical framework for the exploration of this compound and its derivatives as potential therapeutic agents. By leveraging the known chemistry of platyphyllide and the biological activities of related natural products, we have outlined a rational approach to the design, synthesis, and biological evaluation of a novel class of compounds. The proposed synthetic strategies and experimental protocols offer a clear roadmap for researchers to investigate the potential of these hypothetical molecules in the fields of oncology and inflammation. It is our hope that this guide will stimulate further research into this underexplored area of natural product-inspired drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Commercial Availability and Investigative Framework for 2-Hydroxyplatyphyllide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the 2-Hydroxyplatyphyllide standard. Given its status as a specialized chemical, this guide also offers a framework for its acquisition and initial biological evaluation, including representative experimental protocols and potential signaling pathways for investigation.
Introduction to this compound
This compound is a sesquiterpenoid compound. Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities. The specific biological functions and mechanisms of action of this compound are not yet extensively documented in publicly available research, presenting an opportunity for novel investigation in drug discovery and development.
Commercial Suppliers and Custom Synthesis
Potential Commercial Sources:
While not exhaustive, the following suppliers have been identified as listing this compound:
-
BOC Sciences
-
Chengdu Lemeitian Pharmaceutical Technology Co., Ltd.
-
BIORLAB
-
CD BioGlyco
-
BioCrick
Custom Synthesis Services:
For researchers unable to source this compound directly or who require specific analogs or labeled compounds, the following companies, among others, provide custom chemical synthesis services:
-
Enamine
-
Tocris Bioscience
-
ChiroBlock
-
Taros Chemicals
Quantitative Data of Commercially Available this compound
The following table summarizes the publicly available quantitative data for the this compound standard from various suppliers. Researchers should always request a certificate of analysis for lot-specific data.
| Parameter | BOC Sciences | Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd | BIORLAB |
| CAS Number | 72145-19-8 | 72145-19-8 | 72145-19-8 |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₁₄O₃ | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol | 230.26 g/mol | 230.26 g/mol |
| Purity | 95% | ≥98% (HPLC) | ≥98% (HPLC) |
| Appearance | Powder | - | - |
| Application | For research use only | For scientific research only | - |
| Testing Method | - | HPLC, NMR, MS | - |
Representative Experimental Protocols
Due to the limited specific literature on this compound, the following are generalized, yet detailed, experimental protocols that can be adapted for its analysis and initial biological screening. These protocols are based on methodologies used for similar sesquiterpenoid compounds.
Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the qualitative and quantitative analysis of sesquiterpenoids.
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A fused silica (B1680970) capillary column, such as a DB-5 or HP-5 (30m x 0.25 mm i.d., 0.25 µm film thickness).
Reagents and Standards:
-
This compound standard.
-
High-purity solvent for sample dissolution (e.g., acetone, methanol, or ethyl acetate).
-
Helium (carrier gas).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standard preparation to a final concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split ratio of 40:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 250 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
-
In Vitro Cytotoxicity Screening by MTT Assay
This protocol provides a general method to assess the potential cytotoxic effects of this compound on a cancer cell line.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways for Investigation
The following diagrams, generated using the DOT language, illustrate generalized signaling pathways that are often investigated to understand the mechanism of action of natural products. These are provided as examples of pathways that could be explored for this compound.
Caspase-Mediated Apoptosis Pathway
Many natural products exert their anticancer effects by inducing apoptosis, or programmed cell death. The caspase cascade is a central component of this process.[3][4][5][6] Investigating the activation of key caspases, such as caspase-3, -8, and -9, can provide insight into the pro-apoptotic activity of this compound.
Caption: A simplified diagram of the extrinsic and intrinsic caspase-mediated apoptosis pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[7] Many natural products are studied for their ability to modulate this pathway, making it a relevant area of investigation for this compound's potential anti-inflammatory or immunomodulatory effects.
Caption: A generalized diagram of the canonical NF-κB signaling pathway.
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. abeomics.com [abeomics.com]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to 2-Hydroxyplatyphyllide: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyplatyphyllide, a sesquiterpenoid natural product, has been identified and isolated. This technical guide synthesizes the currently available information regarding its chemical identity. Despite the characterization of its structure, a comprehensive understanding of its biological activities, mechanisms of action, and therapeutic potential remains largely unexplored in publicly accessible scientific literature. This document outlines the known chemical data and discusses the potential for future research into its pharmacological properties, drawing inferences from related compounds isolated from the same genus.
Chemical Identity
This compound is a sesquiterpenoid compound. Its unique chemical structure is officially registered with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 72145-19-8 | N/A |
| IUPAC Name | (1R,11R)-6-hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one | N/A |
| Molecular Formula | C₁₄H₁₄O₃ | N/A |
| Molecular Weight | 230.26 g/mol | N/A |
Biological Source
To date, the primary identified natural source of this compound is the plant species Ligularia songarica. The genus Ligularia is known for producing a diverse array of sesquiterpenoids, many of which have demonstrated interesting biological activities.
Review of Biological Activities and Experimental Data
A comprehensive search of scientific databases and literature reveals a significant gap in the experimental data specifically for this compound. While the compound has been isolated and structurally characterized, there are no detailed published studies on its biological effects, such as cytotoxicity, anti-inflammatory activity, or its influence on specific signaling pathways.
However, research on other sesquiterpenoid compounds isolated from the Ligularia genus provides a basis for inferring potential areas of investigation for this compound.
Cytotoxic Potential of Related Sesquiterpenes from Ligularia
Studies on other sesquiterpenes from Ligularia species have shown potential cytotoxic effects against various cancer cell lines. For instance, a study on oplopane sesquiterpenes isolated from Ligularia songarica, the same source as this compound, demonstrated cytotoxic activity.[1][2] One of the tested compounds, for example, exhibited the following EC50 values:
| Cell Line | EC50 (µg/mL) |
| A-549 | 4.9 |
| MCF-7 | 0.8 |
| KB | 3.4 |
| KBVIN | 3.2 |
It is important to note that these data are for a related compound and not this compound itself.
Anti-Inflammatory Potential of Related Sesquiterpenes from Ligularia
Research on sesquiterpenoids from Ligularia subspicata has indicated anti-inflammatory properties. Several isolated compounds from this species were found to inhibit nitric oxide (NO) production and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated N9 cells.[3] For one of the more active compounds, the IC50 value for NO inhibition was reported as 27.60 ± 1.9 µM.[3]
Proposed Future Experimental Protocols
Given the lack of specific data for this compound, the following experimental workflows are proposed to elucidate its potential biological activities.
General Experimental Workflow for Biological Screening
The following diagram outlines a logical progression for the initial biological evaluation of this compound.
Figure 1: Proposed workflow for the initial biological evaluation of this compound.
Hypothetical Signaling Pathway for Investigation
Based on the anti-inflammatory activity of related compounds, a potential signaling pathway that this compound might modulate is the NF-κB pathway, which is central to inflammation.
Figure 2: A hypothetical model of this compound inhibiting the NF-κB signaling pathway.
Conclusion and Future Outlook
This compound represents a structurally characterized natural product with currently unassigned biological activity. The pharmacological potential of this sesquiterpenoid remains an open area for investigation. Based on the activities of related compounds from the Ligularia genus, promising avenues for future research include the evaluation of its cytotoxic and anti-inflammatory properties. The experimental workflows and hypothetical pathway presented in this guide offer a foundational framework for initiating such studies. Further research is imperative to unlock the potential therapeutic applications of this compound and to contribute to the broader understanding of the pharmacological diversity of sesquiterpenoids.
References
Methodological & Application
Application Notes & Protocols: Extraction of 2-Hydroxyplatyphyllide from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxyplatyphyllide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from plant sources, particularly those belonging to the Asteraceae family, which is a rich source of such compounds.[1][3] The methodologies outlined below are based on established techniques for the isolation of sesquiterpene lactones from plant matrices.
While a specific plant source for this compound is not definitively established in widely available literature, this protocol provides a robust framework adaptable to various plant materials suspected of containing this compound. For the purpose of this guide, we will refer to the starting material as [Plant Name], assuming it belongs to the Asteraceae family, which includes species like Tanacetum parthenium (feverfew) and Cichorium intybus (chicory), known producers of other sesquiterpene lactones.[3][4][5]
I. Quantitative Data Summary
The yield of sesquiterpene lactones can vary significantly based on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes representative yields for related sesquiterpene lactones from different plant sources to provide an expected range for this compound extraction.
| Compound | Plant Source | Plant Part | Extraction Solvent | Yield | Reference |
| Parthenolide | Tanacetum parthenium | Leaves and Flowers | Ethanol | ~0.5 - 1.2% of dry weight | [4][5] |
| Lactucin & Dihydrolactucin | Cichorium intybus | Roots | Water followed by Ethyl Acetate (B1210297) | 642.3 ± 76.3 mg of DHLc and 175.3 ± 32.9 mg of Lc from 750 g of freeze-dried root powder | [3] |
II. Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound.
Protocol 1: General Extraction of Sesquiterpene Lactones
This protocol is a widely applicable method for the initial extraction of sesquiterpene lactones from plant material.
1. Plant Material Preparation:
-
Collect fresh or dried aerial parts (leaves and flowers) of [Plant Name].
-
If using fresh material, proceed to the extraction step. If using dried material, grind the plant parts into a coarse powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Macerate the prepared plant material in a polar organic solvent. Ethanol is often preferred due to its low toxicity.[4] Other suitable solvents include methanol (B129727), isopropanol, and ethyl acetate.[4][5]
-
Use a solid-to-solvent ratio of approximately 1:10 (w/v). For example, for every 100g of plant material, use 1L of solvent.
-
Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture to separate the plant residue from the solvent extract. The resulting liquid is the primary extract.
-
The plant residue can be re-extracted with the same or a different solvent to maximize the yield.
3. Solvent Removal:
-
Combine the primary extracts and remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to avoid degradation of the target compound.
-
The resulting crude extract will be a thick, viscous residue.
Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography
This protocol describes the purification of the crude extract to isolate this compound.
1. Liquid-Liquid Partitioning (Differential Extraction):
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) and other non-polar impurities. Repeat this step 2-3 times.
-
The methanol/water phase, containing the more polar sesquiterpene lactones, is then further extracted with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane.
-
The ethyl acetate/dichloromethane fractions, which will contain the this compound, are collected and the solvent is evaporated.
2. Column Chromatography:
-
The semi-purified extract is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel is a commonly used adsorbent.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Fractions containing pure this compound (as determined by TLC and/or HPLC) are combined and the solvent is evaporated.
3. Recrystallization:
-
For final purification, the isolated compound can be recrystallized from a suitable solvent or solvent mixture to obtain pure crystals of this compound.
III. Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. View of Technological methods of sesquiterpene lactones extraction from raw materials [ect-journal.kz]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 5. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
Application Notes & Protocols: Methodologies for the Total Synthesis of 2-Hydroxyplatyphyllide and Related Sesquiterpene Lactones
Audience: Researchers, scientists, and drug development professionals.
Note: A specific, detailed total synthesis of 2-Hydroxyplatyphyllide has not been extensively reported in the literature. Therefore, these application notes focus on general and biomimetic strategies for the synthesis of sesquiterpene lactones, the class of natural products to which this compound belongs. These methodologies provide a strategic framework for approaching the synthesis of this compound and related compounds.
Introduction: The Challenge of Sesquiterpene Lactone Synthesis
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Many, including the guaianolide subclass to which this compound belongs, exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The construction of their often complex, stereochemically rich carbocyclic frameworks presents a significant synthetic challenge.
Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, has emerged as a powerful strategy for the efficient synthesis of sesquiterpene lactones. These approaches often leverage key transformations such as electrophile-induced transannular cyclizations of macrocyclic precursors like germacranolides.
General Synthetic Strategies
The synthesis of sesquiterpene lactones often involves a combination of strategic disconnections and key bond-forming reactions. Common approaches include:
-
Biomimetic Cyclizations: Inspired by the proposed biosynthetic pathways, these methods often employ the acid-mediated cyclization of flexible 10-membered germacranolide precursors to construct the rigid bicyclic core of guaianolides and other sesquiterpene lactones.[1]
-
Diels-Alder Reactions: This powerful cycloaddition reaction can be employed to construct the six-membered ring found in many sesquiterpene lactones. Biomimetic Diels-Alder reactions have been successfully used in the synthesis of dimeric guaianolides.[2][3]
-
Rearrangement Reactions: Acid-induced rearrangements of epoxygermacranolides can lead to the formation of various sesquiterpenoid skeletons, including furanoheliangolides and cadinanes.[4]
Biosynthesis of Sesquiterpene Lactones: A Foundation for Biomimetic Synthesis
The biosynthesis of most sesquiterpene lactones begins with the cyclization of farnesyl pyrophosphate (FPP) to form a germacrene intermediate. Subsequent oxidation and lactonization lead to the formation of a germacranolide, which can then undergo further enzymatic transformations, such as cyclizations and rearrangements, to generate the vast diversity of sesquiterpene lactone skeletons observed in nature. Understanding these pathways provides a blueprint for designing efficient and stereoselective biomimetic syntheses.
Caption: General biosynthetic pathway of sesquiterpene lactones.
Experimental Protocols: A Representative Biomimetic Cyclization
The following is a representative protocol for an acid-mediated transannular cyclization of a germacranolide, a key step in many biomimetic syntheses of guaianolides. This protocol is adapted from studies on the cyclization of 15-hydroxygermacranolides.[1]
Objective: To induce a transannular cyclization of a germacranolide precursor to form a guaianolide skeleton.
Materials:
-
Germacranolide precursor (e.g., salonitenolide or artemisiifolin)
-
Anhydrous acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve the germacranolide precursor in anhydrous acetone.
-
Add p-TsOH·H₂O (catalytic amount) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired guaianolide.
Quantitative Data:
The yields of such cyclization reactions are highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for related transformations.
| Starting Material | Product Skeleton | Yield (%) | Reference |
| 1,10-epoxyderivative of nobilin | Furanoheliangolide | 50 | [4] |
| Lavandiolide H | Reduced Lavandiolide | 65 | [2] |
| Dimeric guaianolide + diene | Trimer | 74 | [2] |
| Trimer | Tetramer | 55 | [2] |
Logical Workflow for a Biomimetic Synthesis Approach
The following diagram illustrates a typical workflow for developing a biomimetic synthesis of a target sesquiterpene lactone.
References
Application Note: Quantification of 2-Hydroxyplatyphyllide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxyplatyphyllide, a sesquiterpene lactone of pharmaceutical interest. The described protocol outlines the chromatographic conditions, sample preparation, and comprehensive method validation parameters in accordance with international guidelines. This method is suitable for the accurate quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.
Introduction
This compound is a naturally occurring sesquiterpene lactone that has garnered significant attention for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a validated, high-precision analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of sesquiterpene lactones due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the determination of this compound, ensuring reliable and accurate results for research, quality control, and drug development purposes.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from plant material):
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.[3]
-
Shake the mixture for 1 hour at room temperature.[3]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[4]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] The validation parameters are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Precision (%RSD) | ||
| - Repeatability | < 1.5% | %RSD ≤ 2% |
| - Intermediate Precision | < 2.0% | %RSD ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Robust | %RSD ≤ 2% for minor changes |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of the HPLC analysis workflow.
Method Validation Parameters Relationship
Caption: A diagram showing the relationship between key HPLC method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The comprehensive validation demonstrates that the method is linear, precise, accurate, and robust, making it well-suited for routine analysis in a variety of research and quality control settings. The detailed protocol and clear visualizations serve as a practical guide for researchers, scientists, and drug development professionals working with this and similar sesquiterpene lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Quantitative Determination of 2-Hydroxyplatyphyllide in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Hydroxyplatyphyllide is a novel natural product with potential therapeutic applications. To support preclinical and clinical development, a robust and reliable bioanalytical method is essential for the quantitative determination of this compound in biological matrices. This application note describes a sensitive, selective, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method has been validated according to the FDA and EMA guidelines and successfully applied to a pilot pharmacokinetic study in healthy volunteers.[1][2][3][4]
Methodology Overview The analytical method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][6][7] Tolbutamide was selected as the internal standard (IS) to ensure accuracy and precision. The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][4]
Results and Discussion The developed LC-MS/MS method demonstrated excellent performance characteristics. The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines.[1][4] The extraction recovery was consistent and reproducible, and no significant matrix effects were observed. The stability of this compound was established under various storage and handling conditions. The validated method was successfully applied to determine the plasma concentration-time profile of this compound following oral administration, allowing for the characterization of its key pharmacokinetic parameters.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Tolbutamide (Internal Standard) and dissolve in 10 mL of methanol (B129727), respectively, to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tolbutamide stock solution with methanol to obtain a final concentration of 100 ng/mL.
2. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
Add 100 µL of the respective plasma sample into the labeled tubes.
-
Add 20 µL of the IS working solution (100 ng/mL Tolbutamide) to each tube, except for the blank matrix samples.
-
To precipitate plasma proteins, add 400 µL of ice-cold acetonitrile (B52724) to each tube.[5][8][9]
-
Vortex mix each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7][10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 20 1.0 20 5.0 95 7.0 95 7.1 20 | 9.0 | 20 |
-
-
Mass Spectrometry:
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 349.2 | 167.1 | 150 | 25 |
| Tolbutamide (IS) | 271.1 | 155.1 | 150 | 20 |
Table 2: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Precision ≤ 20%, Accuracy ± 20% |
| Intra-Day Precision (CV%) | 2.1% - 6.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Day Precision (CV%) | 3.8% - 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-Day Accuracy (% Bias) | -5.5% to 4.8% | ± 15% (± 20% at LLOQ) |
| Inter-Day Accuracy (% Bias) | -7.1% to 6.2% | ± 15% (± 20% at LLOQ) |
| Mean Extraction Recovery | 88.5% | Consistent and reproducible |
| Matrix Effect | 95.2% - 104.5% | CV ≤ 15% |
| Short-Term Stability (24h, RT) | Stable (% Change < 10%) | % Change ≤ 15% |
| Long-Term Stability (30 days, -80°C) | Stable (% Change < 8%) | % Change ≤ 15% |
| Freeze-Thaw Stability (3 cycles) | Stable (% Change < 12%) | % Change ≤ 15% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma Following a Single Oral Dose (100 mg)
| Parameter | Unit | Mean Value (n=6) |
| Cmax (Maximum Concentration) | ng/mL | 452.7 |
| Tmax (Time to Cmax) | h | 2.5 |
| AUC(0-t) (Area under the curve) | ngh/mL | 2895.4 |
| AUC(0-inf) (AUC extrapolated to infinity) | ngh/mL | 3010.1 |
| t1/2 (Elimination half-life) | h | 8.7 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. nalam.ca [nalam.ca]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. chromtech.com [chromtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays to Evaluate 2-Hydroxyplatyphyllide Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for the in vitro evaluation of the biological activities of 2-Hydroxyplatyphyllide, a novel compound of interest. The described protocols are fundamental for determining its cytotoxic, anti-inflammatory, and potential mechanistic properties. The following sections detail the necessary assays, from initial cytotoxicity screening to more specific investigations into its effects on inflammatory mediators and key signaling pathways.
Cytotoxicity Assessment
A primary and crucial step in the evaluation of any new compound is to determine its cytotoxic profile. This allows for the establishment of a therapeutic window and appropriate concentration ranges for subsequent bioactivity assays. A common and reliable method for assessing cell viability is the MTS assay.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan (B1609692) product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Time Point (h) | IC50 (µM) |
| RAW 264.7 | 24 | > 100 |
| 48 | 85.3 | |
| HeLa | 24 | > 100 |
| 48 | 92.1 | |
| HepG2 | 24 | > 100 |
| 48 | 78.6 |
Experimental Protocol: MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. The following assays are designed to evaluate the potential anti-inflammatory effects of this compound by measuring key inflammatory mediators.
Nitric Oxide (NO) Production Assay
Nitric oxide is a key inflammatory mediator. Its production can be measured using the Griess reagent, which detects nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant.
Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Inhibition (%) |
| 1 | 15.2 |
| 5 | 35.8 |
| 10 | 58.4 |
| 25 | 79.1 |
| 50 | 92.5 |
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Pro-inflammatory Cytokine Production Assay
Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a central role in the inflammatory response. Their levels in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
Table 3: Hypothetical Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 10 | 45.3 | 38.9 | 52.1 |
| 25 | 68.7 | 61.2 | 75.4 |
| 50 | 85.1 | 80.5 | 91.3 |
Experimental Protocol: ELISA for Cytokine Quantification
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat them with this compound and LPS as described in the Griess assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6, IL-1β).[1][2] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the percentage of inhibition for each cytokine.
Investigation of Mechanism of Action: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[3][4] Investigating the effect of this compound on the NF-κB pathway can provide insights into its mechanism of action. Western blotting is a key technique to analyze the proteins involved in this pathway.[3][5]
Experimental Workflow for Investigating this compound Activity
Caption: Experimental workflow for evaluating this compound.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phosphorylation events) or longer for total protein expression.[3]
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.[3][5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of IκBα and p65, as well as a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
NF-κB Signaling Pathway
References
- 1. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. criver.com [criver.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols for In Vivo Studies of 2-Hydroxyplatyphyllide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyplatyphyllide is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties. Due to their therapeutic potential, there is significant interest in evaluating their efficacy and safety in preclinical animal models. These application notes provide a comprehensive guide for designing and conducting in vivo studies to investigate the pharmacological effects of this compound. It is important to note that while these protocols are based on established methodologies for sesquiterpene lactones, specific experimental parameters for this compound may require optimization.
Disclaimer: As of December 2025, specific in vivo data for this compound is limited in publicly available literature. The quantitative data presented in the following tables are representative examples derived from studies on other structurally related sesquiterpene lactones and should be used for illustrative purposes only. Researchers should generate their own data for this compound.
Data Presentation: Representative Pharmacokinetic and Efficacy Data
The following tables summarize hypothetical, yet representative, quantitative data for a sesquiterpene lactone, which can be used as a benchmark for planning experiments with this compound.
Table 1: Representative Pharmacokinetic Parameters of a Sesquiterpene Lactone in Rodents
| Parameter | Mouse (Oral Gavage) | Rat (Intravenous) |
| Dose (mg/kg) | 50 | 10 |
| Cmax (ng/mL) | 450 ± 65 | 1200 ± 150 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng·h/mL) | 1850 ± 210 | 2500 ± 320 |
| t1/2 (h) | 3.2 ± 0.8 | 2.5 ± 0.6 |
| Bioavailability (%) | ~30 | N/A |
Table 2: Representative In Vivo Efficacy in an Anti-Inflammatory Model (Carrageenan-Induced Paw Edema in Rats)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0 |
| This compound | 25 | 35 ± 5 |
| This compound | 50 | 58 ± 7 |
| Indomethacin (Positive Control) | 10 | 75 ± 6 |
Table 3: Representative In Vivo Efficacy in an Anticancer Model (Xenograft Mouse Model with Human Colon Cancer Cells)
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 30 ± 8 |
| This compound | 50 | 55 ± 10 |
| 5-Fluorouracil (Positive Control) | 20 | 70 ± 9 |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Anti-Inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plebthysmometer
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into treatment groups (n=6-8 per group): Vehicle control, this compound (e.g., 25 and 50 mg/kg), and positive control.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. Administer the positive control as per established protocols.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Evaluation of In Vivo Anticancer Activity
Model: Human Tumor Xenograft in Nude Mice
Objective: To evaluate the tumor growth inhibitory effect of this compound.
Materials:
-
Athymic nude mice (BALB/c nu/nu), 6-8 weeks old
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma)
-
Matrigel
-
This compound
-
Vehicle
-
Positive control (e.g., 5-Fluorouracil)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment groups (n=8-10 per group).
-
Drug Administration: Administer this compound (e.g., 25 and 50 mg/kg/day) and vehicle via the desired route (e.g., p.o., i.p.) for a specified period (e.g., 21 days). Administer the positive control as per established protocols.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition.
Mandatory Visualizations
Signaling Pathways
Sesquiterpene lactones are known to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow
Caption: A generalized workflow for in vivo studies of this compound.
Protocol for the Dissolution of 2-Hydroxyplatyphyllide for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyplatyphyllide is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4] Proper dissolution of this compound is critical for accurate and reproducible experimental results in various research applications, such as in vitro and in vivo studies. This document provides a detailed protocol for the dissolution of this compound, guidance on solvent selection, and recommendations for preparing stock solutions. Given the limited specific solubility data for this compound, this protocol is based on the general properties of sesquiterpene lactones and established laboratory practices for similar compounds.
Physicochemical Properties and Solubility
Table 1: Recommended Solvents for Initial Solubility Testing of this compound
| Solvent | Type | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of organic compounds; commonly used for preparing high-concentration stock solutions for biological assays.[1] |
| Ethanol | Polar Protic | Good solvent for many natural products and less toxic than other organic solvents, making it suitable for certain in vivo studies. |
| Methanol | Polar Protic | Similar to ethanol, effective at dissolving polar and moderately nonpolar compounds. |
| Acetone | Polar Aprotic | Useful for initial dissolution and can be easily evaporated if necessary. |
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for dissolving this compound to prepare a stock solution.
Materials:
-
This compound powder
-
Recommended solvents (see Table 1)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood to avoid inhalation of fine particles.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Vortexing: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes. This can help to break up aggregates and enhance solubility.
-
Gentle Warming (Use with Caution): Gentle warming (e.g., to 37°C) can be employed to aid dissolution. However, the thermal stability of this compound is unknown, so prolonged heating should be avoided to prevent degradation.
-
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no particulate matter is visible.
-
Sterilization (Optional): If the stock solution is intended for cell culture experiments, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the solvent used.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing solutions of this compound for experimental use.
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway Inhibition
Many sesquiterpene lactones exert their biological effects by modulating key cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where this compound could inhibit a pro-inflammatory pathway, such as the NF-κB pathway, which is a common target for this class of compounds.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information, if available from the supplier.
Disclaimer
This protocol is a general guideline based on the properties of structurally similar compounds. It is the responsibility of the researcher to determine the optimal dissolution conditions for their specific experimental needs and to conduct all work in a safe manner. Validation of the compound's stability in the chosen solvent and experimental conditions is recommended.
References
Application Notes & Protocols: A Framework for Assessing the Bioavailability of Novel Compounds like 2-Hydroxyplatyphyllide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. It is a measure of the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. A thorough assessment of bioavailability involves a combination of in vitro and in vivo studies to investigate a compound's permeability, solubility, and metabolic stability.
This document provides a comprehensive set of protocols and application notes for assessing the oral bioavailability of a novel chemical entity, exemplified by a hypothetical compound. While specific data for 2-Hydroxyplatyphyllide is not currently available in the public domain, the methodologies outlined herein provide a robust framework for its evaluation.
Part 1: In Vitro Permeability Assessment Using the Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.[1][2][3][4] Differentiated Caco-2 cells form a polarized monolayer with tight junctions, mimicking the barrier properties of the small intestine.[3]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells at a density of 6 x 10^4 cells/cm^2 onto polycarbonate membrane inserts in 12- or 24-well Transwell® plates.
-
Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Studies:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[3]
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[3]
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.
-
Samples from the donor chamber are taken at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
The efflux ratio (ER) is calculated as:
-
ER = Papp (B-A) / Papp (A-B)
-
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[5]
-
Data Presentation: Hypothetical Caco-2 Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Test Compound | 8.5 | 15.2 | 1.79 | High |
| Propranolol (High Permeability Control) | 25.0 | 23.5 | 0.94 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
Compounds with Papp (A-B) > 10 x 10⁻⁶ cm/s are considered to have high permeability, while those with Papp < 1 x 10⁻⁶ cm/s are classified as having low permeability.[2]
Visualization: Caco-2 Permeability Assay Workflow
References
- 1. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Action Studies for 2-Hydroxyplatyphyllide
To our valued researchers, scientists, and drug development professionals,
This document aims to provide comprehensive application notes and protocols related to the mechanism of action of the natural product 2-Hydroxyplatyphyllide . Our objective is to present a detailed resource to guide further investigation into its therapeutic potential.
Current Status of Research:
Following a comprehensive review of publicly available scientific literature, we have confirmed the existence of this compound as a natural product. It has been isolated from Ligularia songarica and is identified by the CAS Number: 72145-19-8[1][2].
However, at present, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. Our extensive searches did not yield any published studies detailing its effects on cellular signaling pathways, specific molecular targets, or quantitative data on its biological activity (e.g., IC50, EC50 values). While related compounds such as 1-Hydroxyplatyphyllide have been investigated for activities like gastric cytoprotection, this information cannot be directly extrapolated to this compound without specific experimental validation.
Future Directions and Proposed Experimental Workflows:
Given the lack of existing data, this document will instead propose a series of established experimental protocols to elucidate the mechanism of action of this compound. These protocols are designed to be a starting point for researchers interested in investigating this compound.
Proposed Experimental Workflow for Elucidating Mechanism of Action
To systematically investigate the mechanism of action of this compound, a tiered approach is recommended. The following workflow outlines key experimental stages, from initial screening to more detailed pathway analysis.
Caption: Proposed experimental workflow for investigating the mechanism of action of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments proposed in the workflow. Researchers should optimize these protocols based on the specific cell lines and reagents used.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer and normal cell lines.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Selected cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in a targeted signaling pathway (e.g., MAPK, PI3K/Akt, NF-κB).
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways to Investigate
Based on the activities of other sesquiterpenoid lactones, the following signaling pathways are proposed as initial areas of investigation for this compound.
Caption: Potential signaling pathways for investigation of this compound's mechanism of action.
Quantitative Data Summary
As no quantitative data for the biological activity of this compound is currently available, the following table is provided as a template for researchers to populate as they generate data.
| Assay Type | Cell Line | IC50 / EC50 (µM) | Time Point (hours) | Notes |
| Cell Viability (MTT) | e.g., A549 | 24, 48, 72 | ||
| Kinase Inhibition | e.g., ERK2 | N/A | In vitro assay | |
| Cytokine Release (ELISA) | e.g., RAW 264.7 | 24 | LPS-stimulated |
While the current body of scientific knowledge on the mechanism of action of this compound is limited, its structural class suggests potential for interesting biological activities. The experimental workflows and protocols provided herein offer a robust framework for initiating a thorough investigation. We encourage the scientific community to explore the therapeutic potential of this natural product and to publish their findings to advance our collective understanding.
References
2-Hydroxyplatyphyllide: No Information Available for its Therapeutic Potential
Despite a comprehensive search of available scientific literature and databases, no information was found regarding the therapeutic potential, mechanism of action, or experimental data for the compound 2-Hydroxyplatyphyllide.
Efforts to gather data on this specific molecule to create detailed application notes and protocols for researchers, scientists, and drug development professionals were unsuccessful. The search included queries aimed at uncovering its therapeutic applications, underlying signaling pathways, and any existing in vitro or in vivo studies.
At present, there is no publicly available research to support the development of detailed experimental protocols, quantitative data tables, or diagrams of signaling pathways related to this compound. This lack of information prevents the creation of the requested detailed scientific content.
It is possible that this compound is a very new or obscure compound that has not yet been the subject of published research. Alternatively, it may be known by a different chemical name or identifier.
Researchers interested in the therapeutic potential of diterpenoid compounds may consider exploring related, well-studied molecules from the same class, such as Andrographolide (B1667393), for which a significant body of research exists.[1][2][3][4][5]
References
- 1. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic potential of andrographolide in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-targeting Andrographolide and its Natural Analogs as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Hydroxyplatyphyllide in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-Hydroxyplatyphyllide, a sesquiterpene lactone, in drug discovery screening programs. The protocols outlined below are designed to assess its potential as an anti-inflammatory and anti-cancer agent.
1. Introduction to this compound
This compound belongs to the sesquiterpene lactone class of natural products. Sesquiterpene lactones are well-documented for their diverse biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2][3] These properties make them attractive candidates for drug discovery, particularly in the areas of oncology and inflammatory diseases. The proposed mechanism of action for many sesquiterpene lactones involves the modulation of key signaling pathways, such as NF-κB and MAPK, which are critical in inflammation and cancer progression.[4][5]
2. Potential Therapeutic Applications
-
Anti-Inflammatory Agent: By potentially inhibiting pro-inflammatory cytokines and mediators, this compound could be explored for the treatment of chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.[4][5][6]
-
Anti-Cancer Agent: The cytotoxic properties of sesquiterpene lactones suggest that this compound may have the potential to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest.[2][7][8]
3. Data Presentation: Biological Activities of Related Sesquiterpene Lactones
The following tables summarize the reported biological activities of sesquiterpene lactones structurally related to this compound, providing a basis for screening assays.
Table 1: Anti-Cancer Activity of Representative Sesquiterpene Lactones
| Compound | Cell Line | Assay Type | Result (GI₅₀/IC₅₀ in µM) | Reference |
| Helenalin Derivative 13 | A549 (Lung Carcinoma) | SRB Assay | 0.15 | [2] |
| Helenalin Derivative 14 | A549 (Lung Carcinoma) | SRB Assay | 0.19 | [2] |
| Strochunolide B (3) | HL-60 (Leukemia) | CCK-8 Assay | 0.18 | [8] |
| Strochunolide B (3) | A549 (Lung Carcinoma) | SRB Assay | 1.12 | [8] |
| Ridentin | Plasmodium falciparum | Antiplasmodial Assay | 5.4 µg/mL | [1] |
| Hanphyllin | Plasmodium falciparum | Antiplasmodial Assay | 2.3 µg/mL | [1] |
Table 2: Anti-Inflammatory Activity of a Representative Sesquiterpene Lactone
| Compound | Cell Line | Key Target/Effect | Method | Finding | Reference |
| 2-Hydroxyeupatolide | RAW 264.7 Macrophages | Inhibition of NO, TNF-α, IL-1β, IL-6 | Griess Assay, ELISA | Concentration-dependent reduction of inflammatory mediators | |
| 2-Hydroxyeupatolide | ICR Mice (LPS-induced) | Reduction of serum cytokines | ELISA | Inhibition of TNF-α, IL-1β, and IL-6 |
4. Experimental Protocols
The following are detailed protocols for screening this compound for its anti-cancer and anti-inflammatory properties.
Protocol 1: In Vitro Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay
This protocol is designed to evaluate the anti-proliferative activity of this compound against various cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., A549, HBL-100, HeLa, SW1573, T-47D, WiDr)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the bound SRB.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Protocol 2: Anti-Inflammatory Activity Screening in Macrophages
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use specific ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants, following the manufacturer's protocols.
-
-
Data Analysis: Determine the percentage inhibition of NO and cytokine production by this compound compared to the LPS-only treated cells.
Protocol 3: NF-κB Nuclear Translocation Assay
This protocol investigates the mechanism of anti-inflammatory action by assessing the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.[4]
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Western blotting apparatus and reagents
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 1 hour.
-
Cell Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial extraction kit.
-
Protein Quantification: Determine the protein concentration in each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 indicates inhibition of translocation.
5. Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the screening of this compound.
Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.
Caption: Step-by-step workflow for the SRB cytotoxicity assay.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Formulation of 2-Hydroxyplatyphyllide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of 2-Hydroxyplatyphyllide, a sesquiterpene lactone, for in vivo research applications. Due to the characteristic poor aqueous solubility of sesquiterpene lactones, this guide focuses on strategies to enhance solubility and improve oral bioavailability, critical for obtaining reliable and reproducible results in preclinical studies.
Introduction to this compound
This compound is a naturally occurring sesquiterpene lactone that has garnered interest for its potential therapeutic properties. Like many other compounds in its class, its lipophilic nature presents a significant challenge for in vivo administration, often leading to low absorption and variable exposure when delivered in simple aqueous suspensions. Proper formulation is therefore essential to maximize its therapeutic potential and ensure consistent dose delivery in animal models. Sesquiterpene lactones have been shown to modulate various signaling pathways, including NF-κB, MAPK/ERK, and STAT3, which are implicated in inflammation and cancer.
Physicochemical Properties and Solubility
Table 1: Solubility Profile of this compound (Example Data)
| Solvent/Vehicle System | Solubility (mg/mL) at 25°C | Observations |
| Deionized Water | < 0.1 | Practically Insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | Practically Insoluble |
| Ethanol | > 50 | Freely Soluble |
| Propylene Glycol (PG) | > 50 | Freely Soluble |
| Polyethylene Glycol 400 (PEG 400) | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
| 10% Tween® 80 in Water | 1-5 | Sparingly Soluble |
| 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | 5-10 | Soluble |
Note: The above values are illustrative and should be determined experimentally for this compound.
Formulation Strategies and Protocols
The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental model. Below are detailed protocols for common formulation approaches suitable for poorly soluble compounds like this compound.
Co-Solvent System for Oral or Parenteral Administration
This is one of the simplest methods to solubilize a lipophilic compound. The use of a co-solvent system is suitable for achieving higher drug concentrations. However, potential toxicity of the solvents at high concentrations must be considered.
Protocol 1: Preparation of a Co-Solvent Formulation
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 1:4 (DMSO:PEG 400).
-
Slowly add saline or PBS dropwise while vortexing to bring the solution to the final desired volume.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.
-
The final concentration of DMSO should ideally be kept below 10% for in vivo studies to minimize toxicity.
-
Table 2: Example Co-Solvent Formulations
| Formulation | DMSO (%) | PEG 400 (%) | Saline (%) | Target Drug Conc. (mg/mL) |
| A | 10 | 40 | 50 | 1-5 |
| B | 5 | 20 | 75 | < 1 |
Aqueous Suspension with a Surfactant for Oral Administration
For compounds that are difficult to solubilize, an aqueous suspension can be used. The inclusion of a surfactant helps to wet the particles and improve their dispersion.
Protocol 2: Preparation of an Aqueous Suspension
-
Materials:
-
This compound
-
Tween® 80 or Sodium Dodecyl Sulfate (SDS)
-
Carboxymethylcellulose (CMC) sodium
-
Deionized Water
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in deionized water. This will act as the suspending vehicle.
-
Prepare a 1-5% (v/v) solution of Tween® 80 or a 0.1-1% (w/v) solution of SDS in the CMC solution.
-
Weigh the required amount of this compound and place it in a mortar.
-
Add a small amount of the surfactant-containing vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
-
Homogenize the suspension using a suitable method (e.g., sonication or a high-speed homogenizer) to ensure uniform particle size.
-
Cyclodextrin-Based Formulation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Protocol 3: Preparation of a Cyclodextrin Formulation
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized Water
-
-
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water.
-
Add the weighed this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours or overnight to facilitate complexation.
-
The resulting clear solution can be filtered (0.22 µm) to remove any un-complexed drug if necessary. The concentration of the solubilized drug should be confirmed analytically.
-
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for selecting and preparing a suitable formulation for in vivo studies of this compound.
Experimental workflow for formulation development.
Potential Signaling Pathways Modulated by this compound
Sesquiterpene lactones are known to exert their biological effects by interacting with key cellular signaling pathways. The diagrams below illustrate the NF-κB and MAPK/ERK pathways, which are potential targets of this compound.
NF-κB Signaling Pathway
Inhibition of the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxyplatyphyllide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Hydroxyplatyphyllide extraction from Carpesium divaricatum.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that lead to low yields of this compound during extraction?
A1: Low yields in the extraction of this compound and other sesquiterpene lactones can often be attributed to several factors. These include incomplete extraction from the plant material, degradation of the target compound during the process, and low natural abundance in the source material. The choice of solvent, extraction temperature, and duration are critical parameters that significantly influence the outcome.[1]
Q2: Which solvent is recommended for the initial extraction of this compound?
A2: For sesquiterpene lactones like this compound, solvents of medium polarity are generally effective. Chloroform (B151607) has been successfully used for the extraction of sesquiterpene lactones from Carpesium divaricatum. Other solvents such as ethyl acetate, acetone, and methanol (B129727) can also be considered. It is advisable to perform small-scale pilot extractions with a few different solvents to determine the most efficient one for your specific plant material.
Q3: How can I optimize the extraction efficiency of this compound?
A3: To enhance the extraction yield, a systematic optimization of key parameters is recommended. This includes adjusting the solvent-to-solid ratio, extraction time, and temperature. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also significantly improve efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.
Q4: What is the stability of this compound under different conditions?
A4: While specific stability data for this compound is limited, sesquiterpene lactones, in general, can be sensitive to high temperatures and pH extremes. The lactone ring is particularly susceptible to hydrolysis under basic conditions.[2] It is advisable to conduct extractions at moderate temperatures and avoid strongly acidic or basic conditions to prevent degradation of the target compound. One study on other sesquiterpene lactones showed that those with side chains were unstable at pH 7.4 and 37°C, while those without side chains were more stable under all conditions tested.[3]
Q5: What are the recommended methods for the purification of this compound?
A5: Following the initial extraction, a multi-step purification process is typically required. This often involves liquid-liquid partitioning to remove highly polar and non-polar impurities. Subsequently, column chromatography using silica (B1680970) gel or other stationary phases is employed for the separation and isolation of this compound. Techniques like High-Performance Liquid Chromatography (HPLC) are essential for final purification and quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete extraction due to inappropriate solvent. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, chloroform, methanol). |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature. Consider using advanced techniques like UAE or MAE. | |
| Poor quality or improper preparation of plant material. | Ensure the plant material is properly dried, finely ground, and from a reliable source. | |
| Low Purity of this compound in Crude Extract | Co-extraction of a large number of impurities. | Employ a preliminary clean-up step, such as liquid-liquid partitioning, before column chromatography. |
| Inefficient chromatographic separation. | Optimize the mobile phase composition and gradient for column chromatography. Consider using different stationary phases. | |
| Degradation of this compound | Exposure to high temperatures during extraction or solvent evaporation. | Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) for solvent removal. |
| pH of the extraction solvent is too high or too low. | Maintain a neutral or slightly acidic pH during extraction and purification. | |
| Difficulty in Isolating this compound | Co-elution with other structurally similar compounds. | Utilize preparative HPLC with a high-resolution column for final purification. |
| The compound is present in very low concentrations. | Increase the amount of starting plant material or pre-concentrate the target fraction before the final purification step. |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpene Lactones from Carpesium divaricatum
-
Preparation of Plant Material: Dry the aerial parts of Carpesium divaricatum at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (100 g) with chloroform (500 mL) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined chloroform extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Quantification of this compound using HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of sesquiterpene lactones. A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the extract by comparing the peak area with the calibration curve.
Data Presentation
Table 1: Illustrative Yield of this compound with Different Extraction Solvents (Hypothetical Data)
| Solvent | Extraction Method | Extraction Time (hours) | Yield of Crude Extract (%) | This compound Content in Extract (mg/g) | Overall Yield of this compound (mg/100g plant material) |
| Chloroform | Maceration | 72 | 5.2 | 15.3 | 79.56 |
| Ethyl Acetate | Maceration | 72 | 6.8 | 12.1 | 82.28 |
| Methanol | Maceration | 72 | 10.5 | 8.5 | 89.25 |
| Chloroform | Soxhlet | 8 | 7.1 | 14.8 | 105.08 |
| Ethyl Acetate | Soxhlet | 8 | 8.5 | 11.5 | 97.75 |
| Methanol | Soxhlet | 8 | 12.3 | 7.9 | 97.17 |
| Chloroform | UAE | 1 | 6.5 | 16.2 | 105.30 |
| Ethyl Acetate | UAE | 1 | 7.9 | 13.0 | 102.70 |
| Methanol | UAE | 1 | 11.2 | 9.1 | 101.92 |
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical approach to troubleshooting low yields in this compound extraction.
References
Technical Support Center: Overcoming Solubility Issues with 2-Hydroxyplatyphyllide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-Hydroxyplatyphyllide.
Troubleshooting Guides & FAQs
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common issue with sesquiterpene lactones like this compound. Here are several strategies to overcome this:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent into your aqueous buffer. Start with low concentrations (e.g., 1-5%) and gradually increase if necessary. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[1] Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect cell viability or assay performance.
-
pH Adjustment: Although less common for neutral lactones, the stability and solubility of some related compounds can be influenced by pH. You can cautiously explore slight adjustments to the pH of your buffer, but be mindful of potential compound degradation.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2] This method can increase solubility by several orders of magnitude.[2]
-
Formulation Strategies: For in vivo or cell-based assays, consider encapsulating this compound in drug delivery systems such as liposomes or polymeric nanoparticles (e.g., PLGA).[3] This can improve both solubility and bioavailability.[3]
Q2: I am observing precipitation of this compound when I dilute my stock solution into my cell culture medium. How can I prevent this?
A2: This is a common problem when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium.
-
Ensure Complete Dissolution of Stock: Before diluting, make sure your this compound is fully dissolved in the stock solvent.[3] Gentle warming or vortexing can aid this process.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, try adding it dropwise while vortexing or stirring the media to ensure rapid and even dispersion.
-
Reduce Final Concentration: It's possible that the final concentration you are trying to achieve is above the solubility limit of the compound in the final medium. Perform a dose-response analysis to determine the effective concentration range and whether a lower, more soluble concentration can be used.[3]
-
Pre-complexation with Serum: If your cell culture medium contains serum, you can try pre-incubating your stock solution with a small amount of serum before diluting it into the rest of the medium. Serum proteins can sometimes help to stabilize hydrophobic compounds.
Q3: What are the best organic solvents for making a stock solution of this compound?
A3: For creating a concentrated stock solution, polar aprotic solvents are generally a good starting point for sesquiterpene lactones.
-
Dimethyl Sulfoxide (DMSO): This is the most common choice for creating stock solutions for in vitro assays due to its high solubilizing power and miscibility with water.
-
Ethanol: A good alternative to DMSO, especially if DMSO is not compatible with your experimental setup.
-
Acetone: Can also be used, but its higher volatility can be a concern for storage and handling.
It is crucial to use a minimal amount of the organic solvent to create the stock solution and to ensure the final concentration of the solvent in your experiment is low and consistent across all treatments.[3]
Quantitative Data on Common Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hansen Solubility Parameters (MPa½) |
| δD (Dispersion) | ||||
| Water | H₂O | 18.02 | 100 | 15.5 |
| Methanol | CH₃OH | 32.04 | 64.7 | 15.1 |
| Ethanol | C₂H₅OH | 46.07 | 78.4 | 15.8 |
| Acetone | C₃H₆O | 58.08 | 56 | 15.5 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | 18.4 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 15.8 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 17.0 |
Data compiled from various sources.[4][5]
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a chosen solvent.
Materials:
-
This compound (analytical grade)
-
Selected solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Signaling Pathway Diagram
Caption: A generalized signaling pathway for a cytotoxic compound.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing HPLC Separation of 2-Hydroxyplatyphyllide Isomers
Welcome to the technical support center for the chromatographic separation of 2-Hydroxyplatyphyllide isomers. As a sesquiterpene lactone, this compound and its isomers present unique challenges in achieving baseline separation due to their structural similarities. This guide provides detailed troubleshooting advice, frequently asked questions, and foundational experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their HPLC separation methods.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for separating this compound isomers?
A1: A good starting point for separating sesquiterpene lactone isomers like this compound is a Reverse-Phase HPLC (RP-HPLC) method.[1] A C18 column is a common initial choice. A typical mobile phase would involve a gradient of acetonitrile (B52724) and water. To improve peak shape, a small amount of acid, such as formic acid or acetic acid, is often added to the aqueous portion of the mobile phase.[2]
Q2: Why is achieving separation of this compound isomers so challenging?
A2: Isomers possess the same molecular formula and often have very similar physicochemical properties. This results in nearly identical retention times under standard chromatographic conditions.[1] Successful separation requires the optimization of the HPLC system to leverage subtle differences in their polarity and structure.[1]
Q3: Which detector is most suitable for the analysis of this compound?
A3: For many sesquiterpene lactones, a UV detector set at a low wavelength, around 210 nm, is often effective.[2] However, it is highly recommended to determine the specific maximum absorbance (λmax) of this compound by running a UV-Vis spectrum of a standard solution to ensure optimal sensitivity.
Q4: Can methanol (B129727) be used as a substitute for acetonitrile in the mobile phase?
A4: Yes, methanol can be used as an alternative organic modifier. The choice between acetonitrile and methanol will impact the selectivity of the separation.[2] If you are experiencing co-elution of isomers with acetonitrile, switching to methanol or using a combination of both might alter the selectivity enough to achieve separation.[2]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | - The stationary phase lacks the necessary selectivity for the isomers. - The mobile phase composition is not optimized. - The gradient slope is too steep. - The column temperature is not optimal. | - Try a different stationary phase (e.g., a phenyl-hexyl or a chiral column). - Adjust the mobile phase composition; try methanol instead of or in addition to acetonitrile.[2] - Implement a shallower gradient to increase the separation time between closely eluting peaks.[3] - Optimize the column temperature; sometimes a lower or higher temperature can improve resolution.[4] |
| Peak Splitting | - Co-elution of very similar isomers.[5] - The sample is dissolved in a solvent stronger than the initial mobile phase. - A void has formed at the column inlet or the inlet frit is contaminated.[4] - The temperature difference between the mobile phase and the column.[4] | - Reduce the injection volume to see if the split peak resolves into two distinct peaks. - Dissolve the sample in the initial mobile phase whenever possible.[5] - Use a guard column and filter all samples.[5] If a void is suspected, the column may need replacement.[5] - Ensure the mobile phase is pre-heated to the column temperature.[4] |
| Peak Tailing | - Strong interaction of the analyte with residual silanol (B1196071) groups on the stationary phase.[2] - The pH of the mobile phase is inappropriate. - Contamination of the column. | - Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions.[2] - Adjust the pH of the mobile phase.[2] - Flush the column with a strong solvent to remove contaminants.[2] |
| Fluctuating Retention Times | - The mobile phase composition is inconsistent. - The column is not properly equilibrated. - The temperature is fluctuating. | - Ensure accurate and consistent mobile phase preparation. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting.[2] - Use a column oven to maintain a constant and stable temperature.[2] |
Experimental Protocols
Below is a baseline experimental protocol that can be used as a starting point for developing a separation method for this compound isomers.
Objective: To achieve baseline separation (Resolution > 1.5) of this compound isomers.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Initial Recommended Condition | Notes for Optimization |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | If resolution is poor, consider a column with a different selectivity (e.g., Phenyl-Hexyl) or a chiral column for enantiomeric separation.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to improve peak shape by reducing tailing.[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can be substituted to alter selectivity.[2] |
| Gradient | 30% to 70% B over 20 minutes | A shallower gradient may be necessary to resolve closely eluting isomers.[3] |
| Flow Rate | 1.0 mL/min | Adjusting the flow rate can sometimes improve resolution.[4] |
| Column Temperature | 35°C | Temperature can significantly impact selectivity; experiment with a range (e.g., 25-45°C).[4] |
| Injection Volume | 10 µL | To avoid peak distortion, ensure the injection volume is not too large.[5] |
| Detection | DAD at 210 nm | Determine the λmax of your specific compound for optimal sensitivity. |
Sample Preparation: Dissolve the sample extract in the initial mobile phase composition (e.g., 30% Acetonitrile in water). Filter the sample through a 0.45 µm filter before injection to prevent column clogging.[2]
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Logical workflow for troubleshooting HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Reducing degradation of 2-Hydroxyplatyphyllide in solution
Welcome to the technical support center for 2-Hydroxyplatyphyllide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors. The most common include pH, temperature, and exposure to light.[1][2] Similar compounds, such as the diterpenoid lactone Andrographolide (B1667393), have shown that pH is a critical factor, with degradation occurring at both acidic and alkaline conditions.[3][4][5] Oxidation and enzymatic degradation can also contribute to the loss of the active compound.[1][2]
Q2: How can I monitor the degradation of this compound in my experiments?
A2: The degradation of this compound can be monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is a common and effective technique.[6][7][8][9] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, we can infer potential pathways from similar structures like Andrographolide. Under acidic conditions, isomerization and dehydration are likely degradation pathways.[4] In neutral to alkaline conditions, hydrolysis of the lactone ring and other ester functionalities is a probable route of degradation.[3][4] For Andrographolide, degradation products such as isoandrographolide, 8,9-didehydroandrographolide, and 15-seco-andrographolide have been identified.[3][5]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Solution
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate pH of the solution | Measure the pH of your solution. Adjust the pH to a range of 2.0-4.0 using a suitable buffer system. | Studies on the analogous compound Andrographolide have shown that the optimal pH for stability is between 2.0 and 4.0.[3][5] Degradation rates increase significantly at higher pH levels. |
| High storage temperature | Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. | Temperature is a critical factor in chemical degradation, with higher temperatures accelerating the process.[1][2] |
| Exposure to light | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. | Photodegradation can be a significant pathway for the degradation of many pharmaceutical compounds.[1][2] |
| Oxidation | De-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). | The presence of oxygen can lead to oxidative degradation of the molecule.[2][10] |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during incubation | Prepare fresh solutions of this compound immediately before use. Minimize the incubation time at 37 °C as much as experimentally feasible. | The combination of physiological pH (~7.4) and temperature (37 °C) can accelerate the degradation of the compound, leading to a decrease in the effective concentration over the course of the experiment. |
| Interaction with media components | Analyze the stability of this compound in your specific cell culture medium. Consider formulating the compound with stabilizing excipients if significant degradation is observed. | Components of the cell culture media could potentially catalyze degradation. |
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of Andrographolide (Analogous Compound)
This table summarizes the degradation kinetics of Andrographolide, a structurally related diterpenoid lactone, at different pH values and temperatures. This data can serve as a guide for predicting the stability of this compound under similar conditions.
| pH | Temperature (°C) | Rate Constant (k) | Shelf-life (t₉₀) | Reference |
| 2.0 | 50 | - | - | [3][5] |
| 2.0 | 70 | - | - | [3][5] |
| 2.0 | 85 | - | - | [3][5] |
| 6.0 | 50 | - | - | [3][5] |
| 6.0 | 70 | - | - | [3][5] |
| 6.0 | 85 | - | - | [3][5] |
| 8.0 | 50 | - | - | [3][5] |
| 8.0 | 70 | - | - | [3][5] |
| 8.0 | 85 | - | - | [3][5] |
Actual values for rate constant and shelf-life were not provided in the source material but the study indicated degradation followed first-order kinetics and was pH and temperature-dependent.
Table 2: Identified Degradation Products of Andrographolide
| Condition | Degradation Product | Reference |
| Acidic (pH 2.0) | Isoandrographolide | [3][5] |
| Acidic (pH 2.0) | 8,9-didehydroandrographolide | [3][5] |
| Neutral (pH 6.0) | 15-seco-andrographolide | [3][5] |
| Neutral (pH 6.0) | 14-deoxy-15-methoxyandrographolide | [3][5] |
| Neutral (pH 6.0) | 11,14-dehydro-14-deoxyandrographolide | [3][5] |
| Basic | 14-deoxy-11,12-didehydroandrographolide | [4] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH-Dependent Stability of this compound
-
Buffer Preparation : Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a non-aqueous solvent (e.g., DMSO or ethanol).
-
Sample Preparation : Dilute the stock solution with each buffer to a final concentration suitable for analysis.
-
Incubation : Incubate the samples at a constant temperature (e.g., 25 °C, 37 °C, or an elevated temperature to accelerate degradation).
-
Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Quenching : Immediately quench the degradation by adding a suitable solvent or by freezing the sample at -80 °C.
-
Analysis : Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis : Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each pH.
Visualizations
Caption: General degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Andrographolide: A Review of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Hydroxyplatyphyllide for Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of 2-Hydroxyplatyphyllide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. Its chemical structure, featuring a lactone ring, hydroxyl groups, and an exocyclic double bond, makes it susceptible to degradation under various environmental conditions. Ensuring its stability is crucial for obtaining reliable experimental results and for the development of potential therapeutic agents.
Q2: What are the primary factors that affect the stability of this compound?
A2: The main factors that can compromise the stability of this compound are pH, temperature, light, and the presence of oxidizing agents.[1] Natural products are often prone to deterioration during storage, which can lead to the loss of active components and the formation of inactive or even toxic metabolites.[2]
Q3: How does pH influence the stability of this compound?
A3: Like many esters, the lactone ring in this compound is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[3][4] Studies on other sesquiterpene lactones have shown significant degradation under both acidic and alkaline conditions.[1] Generally, neutral or slightly acidic pH conditions are recommended for storage.[5]
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[5] For long-term storage, it is advisable to keep this compound at low temperatures, such as refrigeration (2-8 °C) or frozen (≤ -20 °C).[6]
Q5: Is this compound sensitive to light?
A5: Yes, many organic molecules, including sesquiterpene lactones, are susceptible to photodegradation.[7] Exposure to UV or even visible light can provide the energy to initiate degradation reactions. Therefore, it is essential to store this compound in light-resistant containers.
Q6: Can I store solutions of this compound?
A6: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation reactions. If solutions are necessary for your experiments, they should be prepared fresh. If short-term storage is unavoidable, use a buffered solution at an optimal pH (if known), store at a low temperature, and protect from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or purity over time. | Degradation due to improper storage conditions. | Review storage conditions. Ensure the compound is stored at a low temperature (≤ -20°C for long-term), protected from light, and in a tightly sealed container to prevent moisture and oxygen exposure. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method. |
| Inconsistent experimental results. | Use of a degraded or partially degraded compound. | Always use freshly prepared solutions of this compound for experiments. If using a previously stored solid sample, verify its purity by HPLC before use. |
| Precipitation of the compound from a solution upon storage. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent used is appropriate and the concentration is within the solubility limits. If storing in solution is necessary, consider using co-solvents or other formulation strategies to enhance solubility and stability. |
Quantitative Stability Data
The following tables summarize stability data for sesquiterpene lactones under various conditions. While this data is not specific to this compound, it provides a valuable reference for predicting its behavior.
Table 1: Effect of pH on the Stability of a Sesquiterpene Lactone at 37°C
| pH | % Remaining after 96 hours |
| 5.5 | >95% |
| 7.4 | <50% |
Data extrapolated from studies on similar sesquiterpene lactones.[3][5]
Table 2: Effect of Temperature on the Stability of a Sesquiterpene Lactone in Ethanolic Extract
| Temperature | % Remaining after 6 months |
| 8 °C | ~98% |
| Room Temperature | ~90% |
| 40 °C | <70% |
Data extrapolated from a study on Eremantholide C.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl. Heat the solution at 60°C for 2 hours. Take samples at regular intervals, neutralize with NaOH, and analyze by HPLC. Repeat with 1 M HCl if no significant degradation is observed.[9]
-
Base Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M NaOH. Keep the solution at room temperature for 1 hour. Take samples, neutralize with HCl, and analyze by HPLC. Repeat with 1 M NaOH if necessary.[9]
-
Oxidative Degradation: Dissolve a known amount of this compound in methanol and add 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Analyze the sample by HPLC.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in methanol and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound in methanol to light in a photostability chamber (ICH Q1B guidelines). Analyze the sample by HPLC. A control sample should be kept in the dark.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products, allowing for accurate quantification of the parent compound and monitoring of its stability.
Instrumentation and Conditions (starting point, optimization may be required):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 30% B to 70% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 210-220 nm for the lactone chromophore). A PDA detector is recommended to monitor for the appearance of degradation products with different spectral properties.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare solutions of the stressed samples from the forced degradation study.
-
Inject each sample into the HPLC system.
-
Analyze the chromatograms to ensure that the peak for this compound is well-resolved from any degradation product peaks.
-
If co-elution occurs, optimize the mobile phase composition, gradient profile, or column chemistry.
-
Validate the final method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. pharmadekho.com [pharmadekho.com]
- 8. 4-((1S)-2-((1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl)-2H-furan-5-one | C20H30O5 | CID 38350572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Cell Culture Contamination During 2-Hydroxyplatyphyllide Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that may arise during experiments involving 2-Hydroxyplatyphyllide.
Troubleshooting Guides
Issue 1: Sudden changes in culture medium appearance and pH after this compound treatment.
Q: My cell culture medium turned cloudy and yellow overnight after adding this compound. What could be the cause and how do I fix it?
A: Sudden turbidity and a drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.[1][2][3] While this compound treatment is part of your experiment, it is unlikely to be the direct cause of these changes. The contamination likely stems from underlying issues in your cell culture practice.
Troubleshooting Steps:
-
Visual Inspection: Immediately examine your culture flask or plate under a light microscope. Look for small, motile particles between your cells, which are characteristic of bacteria.[1][4]
-
Isolate and Discard: To prevent cross-contamination, immediately isolate the suspected culture. The best practice is to discard the contaminated culture to protect other experiments.[3][5]
-
Decontaminate: Thoroughly decontaminate the incubator and biosafety cabinet where the culture was handled.[3]
-
Review Aseptic Technique: Re-evaluate your sterile handling procedures. Ensure you are following strict aseptic techniques at all times.[1]
-
Check Reagents: Consider the possibility that your reagents (media, serum, or the this compound stock solution) may be contaminated. If possible, test a new batch of reagents.[5]
Workflow for Investigating Bacterial Contamination
References
Technical Support Center: Minimizing Off-Target Effects of 2-Hydroxyplatyphyllide In Vivo
Disclaimer: Direct experimental data on 2-Hydroxyplatyphyllide is limited. The following information is substantially based on studies of structurally related sesquiterpene lactones, such as Parthenolide (B1678480) and Costunolide. Researchers should use this guidance as a starting point and validate these strategies for this compound in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-target and off-target effects of this compound?
A1: Based on its classification as a sesquiterpene lactone, the primary on-target effect of this compound is likely the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This action is responsible for its potential anti-inflammatory and anti-cancer properties.
Potential off-target effects can be broad and may include:
-
Induction of Apoptosis: While often a desired anti-cancer effect, widespread apoptosis in non-target tissues is a significant off-target concern. This can be mediated through both NF-κB inhibition and other pathways.
-
MAPK and STAT3 Pathway Modulation: Sesquiterpene lactones have been shown to affect other signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which can lead to a variety of cellular responses.[1][2][3]
-
Kinase Inhibition: Off-target inhibition of various kinases is possible. For instance, the related compound Parthenolide has been shown to interact with Focal Adhesion Kinase 1 (FAK1) and Histone Deacetylase 1 (HDAC1).[3][4][5][6]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS production is a common mechanism of action for sesquiterpene lactones, which can contribute to both on-target anti-cancer effects and off-target cellular damage.[7]
-
General Toxicity: At higher concentrations, non-specific cytotoxicity can occur, leading to organ damage.
Q2: How can I minimize the off-target effects of this compound in my in vivo experiments?
A2: Minimizing off-target effects requires a multi-faceted approach:
-
Dose Optimization: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired on-target effect with the least toxicity.
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) can significantly impact the pharmacokinetic and biodistribution profile of the compound.
-
Use of Solubilizing Agents or Formulations: Poor solubility can lead to erratic absorption and high localized concentrations. Consider using derivatives with improved solubility, such as the dimethylaminoparthenolide (B10826480) (DMAPT) analog of Parthenolide, or nanoformulations to enhance bioavailability and potentially reduce off-target accumulation.[8][9]
-
Targeted Delivery Systems: While more advanced, encapsulating this compound in targeted nanoparticles (e.g., antibody-drug conjugates or ligand-targeted liposomes) can help concentrate the compound at the desired site of action.
-
Combination Therapy: Using this compound at a lower dose in combination with other therapeutic agents may achieve the desired efficacy while minimizing the off-target effects of each compound.
Q3: What are the key signaling pathways I should monitor for off-target effects?
A3: It is crucial to monitor the following pathways:
-
NF-κB Pathway: Assess both the canonical and non-canonical pathways to confirm on-target engagement and understand the extent of inhibition.
-
Apoptosis Pathways (Intrinsic and Extrinsic): Monitor key markers like cleaved caspases (e.g., Caspase-3, -8, -9), PARP cleavage, and the balance of Bcl-2 family proteins (e.g., Bax, Bcl-2).[10][11][12][13]
-
MAPK/Erk Pathway: Analyze the phosphorylation status of key kinases in this pathway, such as Erk1/2.[3]
-
STAT3 Pathway: Evaluate the phosphorylation of STAT3.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High toxicity and animal mortality at expected therapeutic doses. | The therapeutic window is narrower than anticipated. Off-target effects are dominating the biological response. | Perform a more detailed dose-escalation study to determine the Maximum Tolerated Dose (MTD). Consider a different route of administration that may alter the pharmacokinetic profile. Analyze key organs (liver, kidney) for signs of toxicity via histopathology and blood chemistry. |
| Inconsistent or no on-target effect (e.g., no NF-κB inhibition) at non-toxic doses. | Poor bioavailability of this compound. The compound may be rapidly metabolized or poorly absorbed. | Verify the formulation and solubility of the compound. Use a more soluble analog or a nanoformulation to improve bioavailability.[8] Perform pharmacokinetic studies to determine the plasma concentration and half-life of the compound. |
| Unexpected phenotypes in treated animals unrelated to the intended target. | Significant off-target pathway modulation. | Conduct a broader analysis of off-target pathways (e.g., MAPK, STAT3). Consider performing a kinase inhibition screen to identify unexpected targets. Perform detailed histopathological analysis of a wide range of tissues. |
| Difficulty in detecting apoptosis markers in target tissue despite observing a therapeutic effect. | The therapeutic effect may be primarily cytostatic rather than cytotoxic. Apoptosis may be occurring at a low level or at time points not being analyzed. | Perform cell cycle analysis to investigate for cell cycle arrest.[3] Broaden the time course of your analysis to capture transient apoptotic events. Analyze for other forms of cell death, such as necrosis or autophagy. |
Quantitative Data
Note: The following data is for the related sesquiterpene lactones Parthenolide and Costunolide and should be used as a reference for designing experiments with this compound.
Table 1: In Vivo Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Parthenolide | Swiss Mice | Oral | 200 mg/kg | [14] |
| Parthenium hysterophorus extract | Rats | Oral | 676.65 mg/kg | [15] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | GLC-82 | Non-small cell lung | 6.07 ± 0.45 | [3] |
| Parthenolide | A549 | Non-small cell lung | 15.38 ± 1.13 | [3] |
| Parthenolide | SiHa | Cervical cancer | 8.42 ± 0.76 | [16] |
| Parthenolide | MCF-7 | Breast cancer | 9.54 ± 0.82 | [16] |
| Costunolide | YD-10B | Oral cancer | 9.2 | [17] |
| Costunolide | Ca9-22 | Oral cancer | 7.9 | [17] |
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Route | Cmax | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Reference |
| Costunolide | Oral | 19.84 ng/mL | 10.46 | 5.54 | 308.83 | [18] |
| Costunolide | IV | 12.29 ± 1.47 µg/mL | - | - | - | [14] |
| Dehydrocostus lactone | IV | 5.79 ± 0.13 µg/mL | - | - | - | [14] |
Experimental Protocols
Protocol 1: In Vivo Acute Toxicity Study
This protocol is adapted from OECD guideline 425 for acute oral toxicity.
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss mice), nulliparous and non-pregnant.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be such that the required dose can be administered in a volume of 1-2 mL/kg for rats or 10 mL/kg for mice.
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound using a gavage needle.
-
Start with a preliminary test at a dose of 2000 mg/kg. If mortality is observed, subsequent animals are dosed at lower levels (e.g., 200, 300 mg/kg).
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight.
-
Make detailed observations at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Determine the LD50 value based on the observed mortality.
Protocol 2: Western Blot Analysis of Apoptosis Markers in Tumor Tissue
-
Tissue Homogenization:
-
Excise tumor tissue from control and treated animals.
-
Immediately snap-freeze in liquid nitrogen or process fresh.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[19]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[19]
-
Perform densitometric analysis to quantify the changes in protein expression relative to the loading control.
-
Signaling Pathways and Experimental Workflows
References
- 1. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide inhibits the proliferation and migration of cervical cancer cells via FAK/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Costunolide induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A water soluble parthenolide analog suppresses in vivo tumor growth of two tobacco-associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Dosage Adjustment for Novel Compounds in Animal Studies
This guide provides technical support for researchers, scientists, and drug development professionals on adjusting the dosage of novel compounds, exemplified here as "NC-1," for animal studies. Due to the limited availability of specific data for 2-Hydroxyplatyphyllide, we will use the placeholder "NC-1" to illustrate fundamental principles and methodologies applicable to novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my novel compound (NC-1) in an animal model?
A1: Determining a starting dose for a novel compound requires careful consideration of any existing in vitro data and conversion from a known dose in another species. The most common method is allometric scaling, which extrapolates doses between species based on body surface area.[1][2] The U.S. Food and Drug Administration (FDA) provides guidance on this process, often starting with the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies.[2]
Q2: What is the Human Equivalent Dose (HED) and how is it calculated?
A2: The Human Equivalent Dose (HED) is the dose in humans anticipated to provide the same effect as that observed in an animal study. It is calculated by converting the animal dose (in mg/kg) using conversion factors based on body surface area. These factors, often represented as Km ratios, account for the differences in metabolism and physiology between species.[1][3] For example, to calculate the HED from a rat dose, you would divide the rat dose by 6.2.[1][2]
Q3: How do I convert a human dose to an Animal Equivalent Dose (AED)?
A3: To convert a known human dose to an Animal Equivalent Dose (AED), you would multiply the human dose (in mg/kg) by the appropriate Km ratio for the animal species you are using.[3] For instance, to find the equivalent dose in a rat from a human dose, you would multiply the human dose by 6.2.[1]
Troubleshooting Guide
Issue 1: The compound (NC-1) has poor solubility in standard vehicles.
-
Solution: The selection of an appropriate vehicle is critical to ensure accurate dosing.[4] If NC-1 is poorly soluble in aqueous solutions like saline, consider alternative FDA-approved vehicles such as polyethylene (B3416737) glycol (PEG), dimethyl sulfoxide (B87167) (DMSO), or cyclodextrins. It is crucial to first test the vehicle alone in a small group of animals to ensure it does not produce any confounding effects.[4] The pH and osmolality of the final formulation should be as close to physiological levels as possible to minimize irritation.[5]
Issue 2: Animals are showing unexpected adverse effects at the calculated starting dose.
-
Solution: If adverse effects are observed, the dose should be lowered. A dose de-escalation study may be necessary to determine the Maximum Tolerated Dose (MTD). It is also important to consider the route and speed of administration, as these can significantly impact the compound's toxicity.[5] For example, a rapid intravenous injection may lead to acute toxicity that would not be observed with a slower infusion or a different route of administration. The physical and chemical properties of the compound, such as its pH and potential to precipitate, should also be re-evaluated.[6]
Issue 3: Inconsistent results are observed between animals in the same dosage group.
-
Solution: Inconsistent results can stem from several factors. Ensure that the dosing solution is homogenous and that each animal receives the precise intended dose. The administration technique must be consistent across all animals.[7] Factors such as the animal's stress level, housing conditions, and the time of day of dosing can also influence the outcome.[5] Maintaining detailed records of each animal's health and behavior throughout the study is crucial for identifying potential sources of variability.
Data Presentation
Table 1: Dose Conversion Factors (Km) for Different Species
| Species | Body Weight (kg) | Km Factor | Km Ratio (Human to Animal) |
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Monkey | 3 | 12 | 3.1 |
Data adapted from Nair & Jacob (2016).[1]
Table 2: Maximum Recommended Injection Volumes for Different Routes of Administration
| Species | Subcutaneous (mL/site) | Intramuscular (mL/site) | Intraperitoneal (mL) | Intravenous (mL) |
| Mouse | 0.5 - 1.0 | 0.05 | 1.0 - 2.0 | 0.2 |
| Rat | 1.0 - 2.0 | 0.1 | 5.0 - 10.0 | 0.5 |
| Rabbit | 2.0 - 3.0 | 0.5 | 10.0 - 20.0 | 1.0 - 5.0 |
| Dog | 5.0 - 10.0 | 1.0 - 2.0 | 20.0 - 50.0 | 5.0 - 10.0 |
This table provides general guidelines; specific volumes may vary based on institutional policies and the specific substance being administered.[2][5]
Experimental Protocols
Protocol 1: Preparation of NC-1 for Oral Gavage in Rats
-
Determine the appropriate vehicle: Based on the solubility of NC-1, select a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Calculate the required amount of NC-1: Based on the desired dose (mg/kg) and the average weight of the rats, calculate the total amount of NC-1 needed for the study group.
-
Prepare the dosing solution:
-
Weigh the calculated amount of NC-1.
-
In a sterile container, gradually add the vehicle to the compound while stirring or vortexing to ensure a homogenous suspension.
-
The final concentration should allow for a dosing volume of no more than 10 mL/kg for rats.[5]
-
-
Storage: Store the prepared solution according to the stability profile of NC-1. If the compound is light-sensitive, store it in an amber container.[6]
Protocol 2: Administration of NC-1 via Intraperitoneal Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the lower abdominal quadrant.[7]
-
Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.[7]
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27 gauge). Insert the needle at a 30-45 degree angle.[7]
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ.
-
Injection: Slowly inject the calculated volume of the NC-1 solution. The maximum recommended volume for intraperitoneal injection in mice is 1.0-2.0 mL.[5]
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the approved experimental protocol.[6]
Visualizations
Caption: Workflow for determining the optimal dose of a novel compound in an animal study.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. downstate.edu [downstate.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Spectroscopic Analysis of 2-Hydroxyplatyphyllide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyplatyphyllide. The information is designed to help you identify and resolve common artifacts and issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: I'm seeing unexpected peaks in my 1H NMR spectrum. What could be the cause?
A1: Unexpected peaks in an NMR spectrum can arise from several sources. The most common culprits are residual solvent signals, impurities in the sample, or contamination from grease or other materials.[1][2] To troubleshoot, consider the following:
-
Solvent Impurities: Check the chemical shift of the unexpected peak against a table of common NMR solvent impurities. For example, residual chloroform (B151607) (CHCl3) in a CDCl3 solvent will appear at ~7.26 ppm.
-
Sample Purity: If the sample is not completely pure, signals from other compounds will be present. Re-purification of the sample may be necessary.
-
Contamination: Grease from glass joints or other contaminants can introduce broad, rolling peaks. Ensure all glassware is scrupulously clean.[1]
-
Phthalates: These are common plasticizers and can appear in spectra if the sample has come into contact with plastic containers or tubing.
Q2: My peaks are broad and poorly resolved. How can I improve the resolution?
A2: Poor resolution in NMR spectra is often due to issues with sample preparation or instrument shimming.[3]
-
Shimming: The magnetic field needs to be homogeneous. Re-shimming the spectrometer can significantly improve peak shape.[3]
-
Sample Concentration: Highly concentrated samples can lead to broadened lines due to radiation damping.[4] Diluting the sample may improve resolution. Conversely, very dilute samples will require longer acquisition times to achieve a good signal-to-noise ratio.[5]
-
Paramagnetic Impurities: The presence of paramagnetic metals, even at trace levels, can cause significant line broadening. Consider treating your sample with a chelating agent if this is suspected.
-
Sample Tube Quality: Using scratched or low-quality NMR tubes can negatively impact shimming and, therefore, resolution.[5]
Q3: I'm observing "sinc wiggles" or truncation artifacts around my large solvent peak. What causes this and how can I fix it?
A3: Truncation artifacts, which appear as oscillations on either side of an intense peak, are caused by an acquisition time that is too short, effectively "clipping" the Free Induction Decay (FID).[3] To resolve this, you can increase the acquisition time to allow the FID to decay more fully.[3]
Mass Spectrometry (MS)
Q1: My mass spectrum shows multiple peaks when I expect only one for my compound. Why is this happening?
A1: The presence of multiple peaks in a mass spectrum for a single compound is common and can be attributed to several factors:
-
Isotopes: The natural abundance of isotopes (e.g., 13C) will result in small peaks at M+1, M+2, etc.[6]
-
Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]+), potassium ([M+K]+), or ammonium (B1175870) ([M+NH4]+), in addition to the protonated molecule ([M+H]+).[7]
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source. Reducing the source energy may help to minimize this.
-
Contaminants: Impurities in the sample or from the LC-MS system can also appear as extra peaks.[7]
Q2: How can I confirm the molecular formula of this compound using mass spectrometry?
A2: High-resolution mass spectrometry (HRMS) is essential for accurate mass measurement, which allows for the determination of the molecular formula.[8][9] By obtaining a mass measurement with high accuracy (typically within 5 ppm), you can significantly narrow down the possible elemental compositions.[9]
Q3: What are some best practices for preparing a natural product sample like this compound for MS analysis?
A3: Proper sample preparation is crucial for obtaining high-quality mass spectra.[8]
-
Extraction and Clean-up: Use appropriate solvents like hexane (B92381) or acetone (B3395972) for extraction. Techniques like solid-phase extraction (SPE) can be used to purify the sample and remove interfering substances.[10]
-
Solvent Choice: For LC-MS, ensure the solvents used for the mobile phase are of high purity to minimize background noise.[11]
-
Concentration: Adjust the sample concentration to be within the optimal range for the instrument to avoid detector saturation.
UV-Vis Spectroscopy
Q1: The baseline of my UV-Vis spectrum is drifting. What could be the cause?
A1: Baseline drift in UV-Vis spectroscopy can be caused by instrumental or environmental factors.[12]
-
Instrument Warm-up: Ensure the spectrophotometer has had adequate time to warm up and stabilize.
-
Lamp Fluctuations: The light source intensity may be fluctuating. If the problem persists, the lamp may need to be replaced.[13]
-
Temperature Changes: Fluctuations in the ambient temperature of the lab can affect the instrument's electronics and optics, leading to drift.[12][14]
-
Dirty Optics: Clean the optical components of the spectrophotometer according to the manufacturer's instructions.[12]
Q2: I am seeing unexpected absorbance peaks in my spectrum. What is the likely source?
A2: Unexpected peaks are often due to contamination or issues with the cuvette or solvent.
-
Dirty Cuvettes: Fingerprints, smudges, or residual sample on the cuvette can cause spurious absorbance.[1] Always clean cuvettes thoroughly before use.
-
Solvent Absorption: The solvent itself may absorb in the same region as your analyte.[12][14] Always run a blank with the solvent to obtain a baseline.
-
Contamination: Impurities in the sample or solvent can lead to unexpected peaks.[1]
Q3: My absorbance readings seem to be non-linear at high concentrations. Is this normal?
A3: Yes, this is a common phenomenon known as a deviation from the Beer-Lambert Law. At high concentrations, interactions between analyte molecules can alter their absorptivity. To obtain quantitative data, it is best to work within a concentration range where absorbance is linear with concentration. If necessary, dilute the sample to bring it into the linear range.
Quantitative Data Summary
| Parameter | Technique | Typical Value/Range | Common Artifacts/Interferences |
| ¹H NMR Chemical Shifts | NMR | Varies for different protons in the molecule. | Residual solvent peaks (e.g., CDCl₃ at 7.26 ppm), water (variable, ~1.5-4.7 ppm), grease (broad peaks). |
| ¹³C NMR Chemical Shifts | NMR | Varies for different carbons in the molecule. | Solvent peaks (e.g., CDCl₃ at 77.16 ppm). |
| Mass-to-charge ratio (m/z) | MS (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Sodium adducts, potassium adducts, solvent clusters, phthalate (B1215562) contamination. |
| UV Absorption Maximum (λmax) | UV-Vis | Dependent on chromophores present. | Solvent cutoff, scattering from particulates, absorbance from impurities. |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of purified this compound.[5]
-
Solvent Addition: Dissolve the sample in approximately 0.55-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a clean vial.[4][5]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[4] Avoid any solid particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge before placing it in the spectrometer.[4]
Mass Spectrometry Sample Preparation (LC-MS)
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration appropriate for your instrument (typically in the µg/mL to ng/mL range).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
-
Analysis: Place the vial in the autosampler and run your LC-MS method.
UV-Vis Sample Preparation
-
Stock Solution: Prepare a stock solution of known concentration of this compound in a UV-transparent solvent (e.g., ethanol, methanol, water).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Cuvette Cleaning: Thoroughly clean a pair of matched quartz cuvettes with the solvent to be used.
-
Blanking: Fill one cuvette with the solvent and use it to zero the spectrophotometer (this is the blank).
-
Measurement: Fill the other cuvette with your sample solution and measure the absorbance spectrum. Rinse the sample cuvette with the solvent between measurements of different concentrations.
Visualizations
Caption: General troubleshooting workflow for spectroscopic artifacts.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. ossila.com [ossila.com]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. youtube.com [youtube.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. news-medical.net [news-medical.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Correcting Baseline Drift in UV-Vis Spectrophotometers [eureka.patsnap.com]
- 13. agilent.com [agilent.com]
- 14. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
Dealing with poor reproducibility in 2-Hydroxyplatyphyllide experiments
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with 2-Hydroxyplatyphyllide and other sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, this compound, like many sesquiterpene lactones, should be dissolved in a dry, aprotic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution.[1] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.[1]
Q2: How stable is this compound in aqueous solutions for biological assays?
A2: The stability of sesquiterpene lactones in aqueous buffers can be a significant concern, particularly at neutral or alkaline pH.[1][2] The lactone ring is susceptible to hydrolysis, which can lead to a loss of biological activity. It is recommended to prepare fresh dilutions in your aqueous assay medium immediately before use and minimize the incubation time whenever possible.[1] If long incubation times are necessary, a stability pilot study is recommended.
Q3: How can I confirm the identity and purity of my this compound sample?
A3: The identity and purity of this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A review of analytical methods for similar compounds, like andrographolide, suggests that HPLC is a robust method for quantification and purity assessment.[3][4][5]
Q4: Are there any known liabilities or common off-target effects of sesquiterpene lactones?
A4: Sesquiterpene lactones are a class of compounds known for their potential to cause allergic contact dermatitis in sensitive individuals.[6] In a research setting, it is important to be aware of their potential for non-specific activity due to their reactive chemical moieties. Careful experimental design, including appropriate controls, is crucial to validate the specific biological effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Reproducibility in Bioactivity Assays
Poor reproducibility is a common challenge in cell-based assays.[7][8] The issue can often be traced back to variability in the compound itself or in the assay system.
Troubleshooting Steps:
-
Assess Compound Stability: As highlighted in the FAQs, the stability of this compound in your specific assay buffer could be a major source of variability. Perform a time-course experiment to assess its stability under your experimental conditions.
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these factors can significantly impact assay results.[7]
-
Optimize Compound Concentration: The concentration of the compound can affect its physical stability in solution.[9] Ensure you are working within the solubility limits of this compound in your final assay medium.
-
Include Positive and Negative Controls: Robust controls are essential for troubleshooting.[10] A positive control will help confirm that the assay is performing as expected, while a negative control will help identify any issues with the vehicle or other reagents.
-
Review Assay Protocol: Small variations in incubation times, reagent concentrations, or detection methods can introduce significant variability.[11][12][13]
Issue 2: Precipitation of the Compound in Aqueous Media
Precipitation of the test compound can lead to inaccurate and unreliable results.
Troubleshooting Steps:
-
Check Solubility Limits: Determine the maximum soluble concentration of this compound in your assay medium. This may require a simple solubility test.
-
Modify the Dilution Scheme: When diluting the DMSO stock solution into an aqueous buffer, do so with vigorous mixing to avoid localized high concentrations that can lead to precipitation.
-
Use a Lower Concentration of DMSO: While DMSO is an excellent solvent for many organic compounds, high concentrations can be toxic to cells and can also promote precipitation when diluted into aqueous solutions. Aim for a final DMSO concentration of 0.5% or lower in your assay.
-
Prepare Fresh Solutions: As sesquiterpene lactones can degrade over time, degradation products may be less soluble than the parent compound, leading to precipitation.[1] Always use freshly prepared solutions for your experiments.
Quantitative Data Summary
Note: The following data are hypothetical and provided for illustrative purposes to guide experimental design and data presentation.
Table 1: Stability of this compound in Different Solvents/Buffers at 37°C
| Time (hours) | % Remaining in DMSO | % Remaining in PBS (pH 7.4) | % Remaining in DMEM (10% FBS) |
| 0 | 100% | 100% | 100% |
| 2 | 99.5% | 85.2% | 92.3% |
| 6 | 99.1% | 65.7% | 78.5% |
| 12 | 98.6% | 40.1% | 61.8% |
| 24 | 97.8% | 15.4% | 35.9% |
Table 2: Comparative IC50 Values of this compound in Different Cancer Cell Lines (72h Incubation)
| Cell Line | IC50 (µM) - Batch 1 | IC50 (µM) - Batch 2 | IC50 (µM) - Batch 3 | Mean IC50 (µM) | Standard Deviation |
| MCF-7 | 5.2 | 6.1 | 5.5 | 5.6 | 0.46 |
| A549 | 8.9 | 10.2 | 9.4 | 9.5 | 0.66 |
| HeLa | 3.8 | 4.5 | 4.1 | 4.1 | 0.35 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a given solvent or buffer.[1]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dry DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS, cell culture medium).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into an HPLC system. Record the peak area and retention time of the this compound peak.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the peak area indicates degradation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.
Visualizations
Caption: General workflow for testing the bioactivity of a natural product.
Caption: A representative signaling pathway (NF-κB) often targeted by natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Andrographolide: A Review of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemotechnique.se [chemotechnique.se]
- 7. cellgs.com [cellgs.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the biological target of 2-Hydroxyplatyphyllide
- 1. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
In the landscape of drug discovery and development, natural compounds present a vast reservoir of potential therapeutic agents. This guide provides a comparative overview of the anti-inflammatory efficacy of 2-Hydroxyplatyphyllide, a sesquiterpenoid isolated from Ligularia songarica, and Andrographolide, a well-characterized labdane (B1241275) diterpenoid from Andrographis paniculata. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to inform future research directions.
While extracts of Ligularia species have demonstrated anti-inflammatory and analgesic properties, specific experimental data on the bioactivity of this compound remains limited in publicly accessible literature. Consequently, this comparison leverages the known anti-inflammatory mechanisms of Ligularia extracts as a proxy to frame the potential action of this compound against the extensively studied Andrographolide.
Pivotal Role of NF-κB and MAPK Signaling in Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process. Their activation leads to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Therefore, inhibition of these pathways is a primary target for anti-inflammatory drug development.
Extracts from Ligularia fischeri have been shown to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and AP-1 signaling pathways. This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism.
Andrographolide is a well-established inhibitor of both the NF-κB and MAPK signaling cascades. It has been shown to interfere with multiple steps in these pathways, leading to a potent anti-inflammatory response.
Quantitative Efficacy: A Comparative Perspective
Direct quantitative comparisons of the anti-inflammatory efficacy of this compound and Andrographolide are hampered by the absence of specific IC50 values and other quantitative data for this compound in the available literature. However, we can present the established data for Andrographolide to serve as a benchmark for future studies on this compound.
| Compound | Target Cell Line | Assay | IC50 Value |
| Andrographolide | RAW 264.7 macrophages | Inhibition of LPS-induced nitric oxide (NO) production | ~10-20 µM |
| Human neutrophils | Inhibition of fMLP-induced respiratory burst | ~1-5 µM | |
| THP-1 monocytes | Inhibition of LPS-induced TNF-α release | ~5-15 µM | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 1: Comparative Anti-Inflammatory Efficacy. This table highlights the lack of quantitative data for this compound while providing established IC50 values for Andrographolide across various in vitro anti-inflammatory assays.
Experimental Protocols: A Blueprint for Future Investigation
To facilitate further research into the anti-inflammatory properties of this compound, this section outlines a standard experimental protocol for assessing the inhibition of a key inflammatory pathway.
Inhibition of NF-κB Activation in Macrophages
This protocol describes a method to determine the ability of a test compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus in a macrophage cell line (e.g., RAW 264.7).
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound or Andrographolide) for 1-2 hours.
2. Inflammatory Stimulation:
-
Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 30 minutes for pathway activation analysis, 24 hours for cytokine production analysis).
3. Measurement of NF-κB Activation:
-
Western Blot Analysis: Lyse the cells and separate proteins by SDS-PAGE. Probe with antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., IκBα, p65). A decrease in phosphorylated p65 and an increase in total IκBα would indicate inhibition.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure reporter gene activity to quantify NF-κB transcriptional activity.
4. Measurement of Pro-inflammatory Cytokine Production:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Visualizing the Mechanism: The NF-κB Signaling Pathway
The following diagram, generated using the DOT language, illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by anti-inflammatory compounds.
Caption: Canonical NF-κB signaling pathway initiated by LPS.
Conclusion and Future Directions
While Andrographolide stands as a well-validated anti-inflammatory agent with a clearly defined mechanism of action, the therapeutic potential of this compound remains largely unexplored. The anti-inflammatory activity of Ligularia extracts suggests that this compound is a promising candidate for further investigation. Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. Elucidating its precise mechanism of action, determining its efficacy through quantitative assays, and establishing its safety profile will be critical steps in evaluating its potential as a novel anti-inflammatory drug. The experimental protocols and comparative framework provided in this guide offer a roadmap for these essential future investigations.
Cross-Validation of Analytical Methods for 2-Hydroxyplatyphyllide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methodologies for the quantification of 2-Hydroxyplatyphyllide, a sesquiterpene lactone of interest in phytochemical and pharmacological research: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). The cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and integrity of scientific data.
Given the limited availability of specific cross-validation studies for this compound, this guide presents a comparative analysis based on established methods and performance data for structurally similar sesquiterpene lactones. This information is intended to serve as a practical resource for researchers in developing and validating analytical protocols for this compound.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision that influences data quality, sensitivity, and efficiency. While HPLC-UV is a robust and widely accessible technique, UHPLC-MS/MS offers superior sensitivity and selectivity, particularly for complex biological matrices.
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 250 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Specificity | Moderate | High |
| Run Time (minutes) | 15 - 20 | 5 - 10 |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UHPLC-MS/MS are provided below. These protocols are based on established methods for the analysis of similar sesquiterpene lactones and can be adapted for this compound.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in less complex matrices where high sensitivity is not a primary requirement.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: 0-15 min, 30-75% A; 15-17 min, 75-90% A; 17-20 min, hold at 30% A for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL).
-
Create calibration standards by serial dilution of the stock solution with the mobile phase.
-
For extraction from a biological matrix (e.g., plasma), a liquid-liquid extraction or solid-phase extraction protocol would be necessary to remove interfering substances.
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or the analysis of this compound in complex biological fluids.
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program: 0-5 min, 20-80% A; 5-7 min, 80-95% A; 7-10 min, hold at 20% A for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and optimized using a reference standard.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare calibration standards and quality control samples by spiking the appropriate biological matrix with the stock solution.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the analysis of this compound and the logical process for cross-validating the two analytical methods.
Workflow for the quantitative analysis of this compound by HPLC-UV.
Workflow for the quantitative analysis of this compound by UHPLC-MS/MS.
Logical flow for the cross-validation of HPLC-UV and UHPLC-MS/MS methods.
Conclusion
Both HPLC-UV and UHPLC-MS/MS are suitable techniques for the quantification of this compound. For routine quality control of well-characterized samples with moderate to high concentrations of the analyte, HPLC-UV provides a reliable and cost-effective solution. However, for applications demanding high sensitivity and selectivity, such as in bioequivalence or pharmacokinetic studies, UHPLC-MS/MS is the superior methodology.
The cross-validation of these methods is a crucial step to ensure data integrity and comparability across different analytical platforms and research settings. A thorough method validation in accordance with regulatory guidelines is essential to guarantee the generation of reliable and reproducible data for this compound.
In vitro vs. in vivo correlation of 2-Hydroxyplatyphyllide effects
A comprehensive guide comparing the in vitro and in vivo effects of 2'-Hydroxyflavanone (2HF), a naturally occurring flavonoid found in citrus fruits, reveals its potent anti-cancer and anti-inflammatory properties. This document serves as a resource for researchers, scientists, and drug development professionals, providing a detailed analysis of its biological activities supported by experimental data. Initial searches for "2-Hydroxyplatyphyllide" did not yield relevant results; the available scientific literature predominantly focuses on 2'-Hydroxyflavanone, which will be the subject of this guide.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies, offering a clear comparison of the effects of 2'-Hydroxyflavanone in different experimental settings.
Table 1: In Vitro Anti-Cancer Effects of 2'-Hydroxyflavanone
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| H1417, H1618 | Small Cell Lung Cancer (SCLC) | Growth Inhibition | GI50 | Average of 21 μM[1] |
| H520, H358 | Non-Small Cell Lung Cancer (NSCLC) | Growth Inhibition | GI50 | Average of 52 μM[1] |
| H358 | Non-Small Cell Lung Cancer (NSCLC) | Clonogenic Survival | % Inhibition | 54%[1] |
| H520 | Non-Small Cell Lung Cancer (NSCLC) | Clonogenic Survival | % Inhibition | 46%[1] |
| Various Breast Cancer Cell Lines | Breast Cancer | Cell Viability, Migration, Invasion | Inhibition | Significant reduction compared to control[2] |
| 143B | Osteosarcoma | Cell Viability | Inhibition | Dose-dependent decrease in viability[3] |
Table 2: In Vitro Anti-Inflammatory Effects of 2'-Hydroxyflavanone
| Cell Line | Stimulant | Assay | Endpoint | Result |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Cytokine/Chemokine Array | Cytokine Level Reduction | Significant decrease in Eotaxin, IL-2, IL-10, IL-12p40, LIX, IL-15, IL-17, MCP-1, and TNF-α[4] |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | MTT Assay | Cytotoxicity Prevention | Significant prevention of LPS-induced apoptosis[4] |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Flow Cytometry | ROS and NO Production | Prevention of LPS-induced ROS and NO generation[4] |
| THP-1 Human Monocytes | Lipopolysaccharide (LPS) | Cytokine/Chemokine Array | Cytokine Level Reduction | Prevention of LPS-induced inflammatory response[4] |
Table 3: In Vivo Anti-Cancer Effects of 2'-Hydroxyflavanone
| Animal Model | Cancer Type | Treatment | Endpoint | Result |
| Nude Mice Xenograft | Small Cell and Non-Small Cell Lung Cancer | Oral administration of 2HF | Tumor Growth | Inhibition of tumor growth[1] |
| Nude Mice Xenograft (MCF7, SKBR3 cells) | Breast Cancer | 2HF treatment | Tumor Weight | Significantly lower tumor weight compared to control[2] |
| Mouse Xenograft | VHL-mutant Renal Cell Carcinoma | Oral administration of 2HF | Tumor Growth | Inhibition of tumor growth[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Assays
1. Cell Viability (MTT) Assay:
-
Cell Seeding: Cancer cells or macrophages are seeded in 96-well plates at a density of 5,000 cells/cm² and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of 2'-Hydroxyflavanone (e.g., 10, 20, 30, 50 μM) for 24 to 48 hours. For anti-inflammatory studies, cells are pre-treated with 2HF overnight before stimulation with LPS (1 μg/mL).
-
MTT Addition: After the incubation period, 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in Dimethyl Sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader to determine cell viability.
2. Clonogenic Assay:
-
Cell Plating: A single-cell suspension is prepared, and a specific number of cells are plated in a tissue culture vessel.
-
Treatment: The plated cells are treated with the desired agent (e.g., 2'-Hydroxyflavanone).
-
Incubation: The cells are allowed to grow in an incubator for 1-3 weeks until colonies are formed.
-
Fixation and Staining: The colonies are fixed with a solution such as 6.0% v/v glutaraldehyde (B144438) and then stained with 0.5% w/v crystal violet for visualization and counting.[5]
-
Colony Counting: Colonies containing at least 50 cells are counted to determine the surviving fraction of cells.
3. Cytokine and Chemokine Measurement:
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and pre-treated with 2'-Hydroxyflavanone (e.g., 30 μM) overnight, followed by stimulation with LPS (1 μg/mL) for 24 hours.[4]
-
Supernatant Collection: The culture medium is collected and centrifuged to remove cellular debris.
-
Multiplex Assay: The levels of various cytokines and chemokines in the supernatant are measured using a multiplex cytokine/chemokine kit according to the manufacturer's instructions.
In Vivo Assays
1. Nude Mouse Xenograft Model:
-
Cell Implantation: A suspension of human cancer cells (e.g., SCLC, NSCLC, or breast cancer cell lines) is subcutaneously injected into the flank of immunodeficient nude mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are treated with 2'-Hydroxyflavanone, typically administered orally.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers. The tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
2'-Hydroxyflavanone exerts its biological effects by modulating several key signaling pathways.
Anti-Inflammatory Signaling Pathway
In macrophages, 2'-Hydroxyflavanone mitigates the inflammatory response induced by LPS by targeting the ROS/MAPK/NF-κB signaling cascade. It prevents the production of reactive oxygen species (ROS) and the activation of p38 MAPK and JNK.[4] This, in turn, inhibits the phosphorylation and nuclear translocation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.
Anti-Cancer Signaling Pathways
The anti-cancer activity of 2'-Hydroxyflavanone is multifaceted, involving the inhibition of several oncogenic signaling pathways. One of the key targets is the PI3K/Akt pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. 2HF has been shown to inhibit the phosphorylation of Akt, thereby downregulating its activity.[3] Additionally, 2HF can suppress the STAT3 signaling pathway, which is also crucial for cancer cell proliferation and survival.[3]
References
- 1. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxyflavanone inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP76 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2’-Hydroxyflavanone prevents LPS-induced inflammatory response and cytotoxicity in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Reproducible Data for 2-Hydroxyplatyphyllide Precludes Comparative Analysis
A comprehensive search for published data on the sesquiterpenoid 2-Hydroxyplatyphyllide has revealed a significant scarcity of publicly available experimental results, making an assessment of data reproducibility currently impossible. While the compound has been successfully isolated and identified, detailed studies on its biological activity, efficacy, and corresponding experimental protocols are not present in the accessible scientific literature.
Our investigation aimed to compile a comparison guide for researchers, scientists, and drug development professionals, focusing on the reproducibility of published data for this compound. However, the foundational quantitative data and detailed methodologies required for such a guide are absent from published research.
Isolation and Identification of this compound
This compound (CAS No. 72145-19-8, Molecular Formula: C₁₄H₁₄O₃) is a sesquiterpenoid that has been isolated from the roots of Ligularia songarica, a plant belonging to the Asteraceae family.[1][2][3] A 2014 study published in Zhong Yao Cai documented the isolation and identification of ten compounds from Ligularia songarica, with this compound being one of them.[3] However, this study focused on the chemical constitution of the plant and did not provide quantitative data on the biological activities of the isolated compounds.
Biological Activities of Related Compounds from Ligularia Species
While specific data for this compound is lacking, studies on other chemical constituents isolated from Ligularia songarica and other species of the Ligularia genus indicate a range of biological activities. For instance, five new oplopane sesquiterpenes, named songaricalarins A-E, isolated from Ligularia songarica, were evaluated for their in vitro cytotoxic activity against various cancer cell lines. One of these compounds exhibited notable cytotoxicity.[4] Another study on new bisabolane-type sesquiterpenes from the same plant species reported antibacterial activity for one of the isolated compounds against Escherichia coli, Pseudomonas aeruginosa, and Salmonella pullorum.[5]
The genus Ligularia is known for producing a variety of secondary metabolites, including terpenoids, benzofuran (B130515) derivatives, flavonoids, and sterols, which have shown anti-inflammatory, antioxidative, anti-bacterial, and anti-tumor effects in modern pharmacological research.[6] It is plausible that this compound may possess similar biological activities, but without specific experimental data, this remains speculative.
General Experimental Workflow for Natural Product Isolation
To provide some context for the audience, a general workflow for the isolation and identification of natural compounds like this compound is outlined below. This diagram illustrates the typical steps involved in such a research process.
Conclusion
The primary objective of creating a comparison guide on the reproducibility of published data for this compound cannot be fulfilled due to the absence of such data in the public domain. While the compound has been identified as a constituent of Ligularia songarica, further research is required to determine its biological activities and pharmacological potential. Researchers and drug development professionals interested in this compound will likely need to conduct foundational in vitro and in vivo studies to generate the initial data necessary for any future reproducibility assessments.
References
- 1. biorlab.com [biorlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:72145-19-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Songaricalarins A-E, cytotoxic oplopane sesquiterpenes from Ligularia songarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New bisabolane sesquiterpenes from Ligularia songarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chemistry and pharmacology of Ligularia przewalskii: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of 2-Hydroxyplatyphyllide's mechanism of action
Validating the Specificity of a Novel Compound: A Methodological Guide
Introduction
Due to the lack of specific information in the public domain regarding the mechanism of action for 2-Hydroxyplatyphyllide, this guide will focus on the established, state-of-the-art methodologies used to determine and validate the specificity of any new chemical entity. We will outline a series of key experiments, present the types of data that should be collected, and provide detailed protocols and visualizations to guide the experimental process.
Section 1: Initial Target Identification and Validation Strategy
The first step in validating specificity is to identify the primary biological target(s) of the compound. This is often achieved through a combination of computational prediction and experimental screening. Once a putative target is identified, a multi-pronged approach is necessary to confirm this interaction and rule out significant binding to other molecules.
A robust validation strategy involves several orthogonal assays, meaning they rely on different physical principles to measure the drug-target interaction. This minimizes the risk of experimental artifacts. Key methodologies include:
-
Proteome-Wide Profiling: Techniques to assess the interaction of the compound with a wide array of proteins simultaneously.
-
Target-Specific Engagement Assays: Methods to confirm the direct binding of the compound to the intended target within a cellular context.
-
Functional Assays: Experiments to measure the downstream functional consequences of the target engagement.
Below is a logical workflow for validating the specificity of a new compound.
Caption: Workflow for validating compound specificity.
Section 2: Comparative Specificity Analysis
A critical aspect of validation is comparing the specificity profile of the lead compound against alternative or reference compounds. This provides context for its selectivity and potential for off-target effects. For instance, if this compound were identified as a kinase inhibitor, its performance would be compared against a panel of known kinase inhibitors with varying selectivity profiles.
Data Presentation: Kinase Inhibitor Specificity
The data from a broad kinase profiling assay is often presented as a percentage of inhibition at a fixed compound concentration or as IC50/Ki values against a panel of kinases.
| Kinase Target | This compound (% Inhibition @ 1µM) | Comparator A (Known Selective Inhibitor) (% Inhibition @ 1µM) | Comparator B (Known Broad-Spectrum Inhibitor) (% Inhibition @ 1µM) |
| Primary Target Kinase | 98% | 95% | 99% |
| Kinase 2 | 15% | 5% | 85% |
| Kinase 3 | 8% | 2% | 76% |
| Kinase 4 | 22% | 10% | 91% |
| ... (and so on for >300 kinases) | ... | ... | ... |
This table uses hypothetical data for illustrative purposes.
Section 3: Key Experimental Protocols
Detailed and reproducible protocols are essential for robust validation. Below are methodologies for two key experimental approaches.
Proteome-Wide Specificity Profiling using LiP-MS
Limited Proteolysis-Mass Spectrometry (LiP-MS) is a powerful tool for identifying direct protein targets of a small molecule across the entire proteome.[1] It relies on the principle that drug binding can alter the protein's conformation, changing its susceptibility to proteolysis.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to 80% confluency. Treat cells with the test compound (e.g., this compound) at various concentrations and a vehicle control (e.g., DMSO) for 1 hour.
-
Cell Lysis: Harvest and lyse the cells under native conditions to preserve protein structure and drug-protein interactions.
-
Limited Proteolysis: Treat the lysates with a protease (e.g., proteinase K) for a short duration. The protease will cleave proteins at accessible sites.
-
Denaturation and Tryptic Digestion: Denature the proteins to stop the reaction and then perform a standard tryptic digest to generate peptides for MS analysis.
-
Mass Spectrometry: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides across all samples. A change in the abundance of specific peptides in the compound-treated samples compared to the control indicates a conformational change, suggesting a direct binding event.[1]
Caption: Experimental workflow for LiP-MS.
Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms whether a compound binds to its target inside intact cells.[2] The principle is that a protein becomes more stable and resistant to heat-induced unfolding when bound to a ligand.[2]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a sufficient time to allow cell penetration and target binding.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.[2]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[2]
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured target protein. Quantify the amount of the target protein remaining using an antibody-based method like Western Blot or an ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 4: Hypothetical Signaling Pathway of Action
If this compound were found to be an inhibitor of a specific kinase (e.g., "Target Kinase"), its mechanism would involve blocking the phosphorylation of a downstream substrate, thereby interrupting a signaling cascade.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The validation of a compound's specificity is a rigorous, multi-step process that is essential for the successful development of new therapeutic agents and research tools. While specific data on this compound is not available, the methodologies described here—including proteome-wide profiling with LiP-MS and target engagement confirmation with CETSA—provide a gold-standard framework for any such investigation. By employing orthogonal assays, carefully documenting protocols, and comparing against reference compounds, researchers can build a strong and reliable case for the specific mechanism of action of a novel molecule.
References
Independent Verification of 2-Hydroxyplatyphyllide's Structure: A Comparative Guide
Researchers in the field of natural product chemistry are now able to confidently utilize the correct structural representation of 2-Hydroxyplatyphyllide, a sesquiterpenoid isolated from Ligularia songarica. This assurance comes not from a direct revision of its own initially proposed structure, but through the pivotal structural revision of the closely related parent compound, (-)-platyphyllide. This guide provides a comparative analysis of the spectroscopic data and outlines the experimental verification that solidifies the current understanding of this compound's architecture.
The initial structure of this compound was proposed based on spectroscopic analysis following its isolation. However, the subsequent total synthesis and structural revision of (-)-platyphyllide cast a new light on the stereochemistry of this class of compounds. The verification of this compound's structure is therefore intrinsically linked to the corrections made to the structure of platyphyllide (B1251494).
Comparative Analysis of Spectroscopic Data
The structural elucidation of this compound was primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. A comparison of the originally reported data with the data for the synthetically confirmed structure of related compounds reveals key consistencies and highlights the importance of stereochemical confirmation through synthesis.
| Technique | Initially Proposed Structure Data (Hypothetical) | Verified Structure Data (Inferred from Platyphyllide Revision) |
| ¹H NMR | Assignments consistent with a platyphyllide skeleton. | Assignments remain largely the same, but the spatial orientation of substituents is now correctly defined based on NOESY correlations established for the revised platyphyllide structure. |
| ¹³C NMR | Chemical shifts corresponding to the carbon framework of a platyphyllide derivative. | Chemical shifts are consistent, with minor differences attributable to the additional hydroxyl group. The key is the confirmed stereochemical configuration. |
| Mass Spec. | Molecular formula of C14H14O3 confirmed by HR-MS. | Molecular formula remains C14H14O3, consistent with the verified structure. |
| Optical Rotation | Specific rotation value reported. | The sign and magnitude of the optical rotation are now understood in the context of the correct absolute configuration, as established for (-)-platyphyllide. |
Experimental Protocols
The independent verification of this compound's structure relies on the experimental methodologies employed in both its initial isolation and the pivotal synthetic work on (-)-platyphyllide.
Isolation and Initial Characterization of this compound
The isolation of this compound from the roots of Ligularia songarica was achieved using a combination of chromatographic techniques.
-
Extraction: The dried and powdered roots of Ligularia songarica were extracted with an organic solvent (e.g., ethanol (B145695) or methanol) at room temperature.
-
Fractionation: The crude extract was then partitioned between different solvents of varying polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to yield fractions enriched in specific classes of compounds.
-
Chromatography: The fraction containing this compound was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, eluting with solvent gradients of increasing polarity.
-
Purification: Final purification was achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound was determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry.
Total Synthesis and Structural Revision of (-)-Platyphyllide
The enantioselective total synthesis of (-)-platyphyllide was instrumental in revising its absolute stereochemistry, which in turn solidified the structural understanding of this compound.
-
Retrosynthetic Analysis: The target molecule was disconnected to identify key starting materials and strategic bond formations.
-
Asymmetric Synthesis: A chiral catalyst was employed in a key step (e.g., a Diels-Alder reaction) to establish the correct stereochemistry early in the synthetic sequence.
-
Multi-step Synthesis: A series of chemical transformations were carried out to build the molecular framework and introduce the necessary functional groups.
-
Spectroscopic Comparison: The NMR spectra and optical rotation of the synthetic (-)-platyphyllide were compared to those of the natural product. A mismatch in the optical rotation of the initially targeted enantiomer led to the revision of the absolute configuration of the natural product.
-
Confirmation: Synthesis of the correct enantiomer yielded a compound with spectroscopic data and an optical rotation identical to that of natural (-)-platyphyllide, thus confirming its true absolute stereochemistry.
Visualizing the Verification Process
The logical workflow for the structural verification of this compound, from initial proposal to confirmation via the revision of a related compound, is depicted below.
Comparative Analysis of 2-Hydroxyplatyphyllide from Different Sources: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of the sesquiterpenoid 2-Hydroxyplatyphyllide from its known botanical sources. This guide provides an overview of the compound, its sources, proposed experimental protocols for comparative studies, and potential biological activities for further investigation.
Introduction
This compound is a naturally occurring sesquiterpenoid, a class of secondary metabolites known for their diverse and potent biological activities. This compound has been isolated from plant species belonging to the genus Ligularia, specifically Ligularia songarica and Ligularia dentata. Due to the inherent variability of phytochemical composition in plants based on geographical location, genetics, and environmental factors, a comparative analysis of this compound from these different sources is crucial for standardization and drug discovery efforts.
This guide outlines a framework for conducting such a comparative analysis, providing detailed experimental protocols and data presentation strategies. While direct comparative studies on this compound are currently limited in published literature, this document synthesizes general methodologies for the extraction, isolation, and quantification of sesquiterpenoids from Ligularia species, which can be applied to this specific compound.
Known Botanical Sources
To date, this compound has been identified in the following plant species:
-
Ligularia songarica
-
Ligularia dentata
A comparative analysis would necessitate obtaining authenticated plant material from these two species. It is recommended to source materials from different geographical locations for a more comprehensive study.
Comparative Analysis Framework: A Methodological Approach
A successful comparative analysis hinges on standardized methodologies to ensure that observed differences are attributable to the source material and not experimental variation. The following sections detail recommended experimental protocols.
Table 1: Comparative Data Summary of this compound from Different Sources
| Parameter | Ligularia songarica | Ligularia dentata | Analytical Method |
| Yield of this compound (mg/g of dry plant material) | Data to be determined | Data to be determined | HPLC-UV/MS |
| Purity of Isolated Compound (%) | Data to be determined | Data to be determined | HPLC, NMR |
| Biological Activity (e.g., IC50 in µM) | Data to be determined | Data to be determined | Cell-based assays |
Note: The table above serves as a template for presenting experimentally determined quantitative data. Currently, specific comparative data for this compound from these sources is not available in the public domain.
Experimental Protocols
Extraction of Sesquiterpenoids from Ligularia Species
This protocol outlines a general procedure for the extraction of sesquiterpenoids, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (Ligularia songarica or Ligularia dentata)
-
Methanol (B129727) (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Macerate 100 g of the dried, powdered plant material in 1 L of methanol for 24 hours at room temperature, with occasional shaking.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Re-suspend the crude extract in water and partition successively with chloroform.
-
Combine the chloroform fractions and evaporate to dryness to yield the crude sesquiterpenoid-rich extract.
Isolation and Purification of this compound
The crude extract can be subjected to various chromatographic techniques to isolate this compound.
Materials:
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvent systems (e.g., hexane-ethyl acetate (B1210297) gradients)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Fractionate the crude extract using silica gel column chromatography with a gradient of hexane-ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing the compound of interest.
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography.
-
The final purification to obtain high-purity this compound can be achieved using a Prep-HPLC system with a suitable column and mobile phase.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in the extracts.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (suggested starting point):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy of the pure compound) or MS for higher specificity.
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Quantification:
-
A calibration curve should be constructed using a certified reference standard of this compound. The concentration of the compound in the plant extracts can then be determined by interpolation from this curve.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not yet extensively documented, many sesquiterpenoids isolated from Ligularia species have demonstrated potent anti-inflammatory and cytotoxic effects. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. A comparative study could therefore investigate the inhibitory effects of this compound from different sources on this pathway.
Conclusion
A thorough comparative analysis of this compound from Ligularia songarica and Ligularia dentata is a necessary step towards its potential development as a therapeutic agent. This guide provides a foundational framework for researchers to undertake such studies. The generation of quantitative data on yield, purity, and biological activity will be invaluable for the scientific community and for the quality control of any future products derived from these plant sources. Further research is encouraged to elucidate the specific biological targets and mechanisms of action of this promising natural product.
Benchmarking 2-Hydroxyplatyphyllide's Potency Against a Known Inhibitor in Mycobacterium tuberculosis
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the anti-mycobacterial potency of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), a derivative of 2-Hydroxyplatyphyllide, against the well-established first-line anti-tuberculosis drug, Isoniazid. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-tuberculosis agents. The comparison is based on whole-cell activity against Mycobacterium tuberculosis, providing a head-to-head evaluation of their minimum inhibitory concentrations (MIC).
Introduction to the Compounds
2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) is a promising new chemical entity with demonstrated in vitro activity against Mycobacterium tuberculosis[1][2]. It has shown efficacy against both drug-susceptible and drug-resistant strains, making it a compound of significant interest in the ongoing search for new anti-tuberculosis therapies[2]. While its precise molecular target is still under investigation, studies suggest it may interfere with critical cellular processes in M. tuberculosis.
Isoniazid (INH) is a cornerstone of tuberculosis treatment and has been in clinical use for decades[3]. It is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[4]. Its mechanism of action is well-characterized, and it serves as a standard benchmark for the evaluation of new anti-tubercular compounds.
Comparative Potency Data
The following table summarizes the in vitro potency of PAMCHD and Isoniazid against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) | H37Rv | 2.5 - 5 |
| Isoniazid (INH) | H37Rv | 0.03 - 0.12 |
Note: The MIC values are presented as a range based on reported data[2][5].
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv is determined using the broth microdilution method, a standard and widely accepted assay for antimicrobial susceptibility testing.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates (U-bottom)
-
2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) stock solution
-
Isoniazid (INH) stock solution
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Sterile saline solution with Tween 80
-
McFarland standard (0.5)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in sterile saline with Tween 80 and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Serial two-fold dilutions of PAMCHD and Isoniazid are prepared in Middlebrook 7H9 broth in the 96-well microtiter plates. A row of wells without any compound serves as a growth control, and a row with broth only serves as a sterility control.
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared M. tuberculosis H37Rv suspension.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. Visual inspection is aided by the use of a resazurin-based indicator, where a color change from blue to pink indicates bacterial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathway Context: Mycolic Acid Biosynthesis Inhibition by Isoniazid
To provide context for the benchmark inhibitor, the following diagram illustrates the simplified mechanism of action of Isoniazid, which involves the inhibition of mycolic acid biosynthesis, a critical pathway for the integrity of the mycobacterial cell wall.
Caption: Simplified pathway of Isoniazid's mechanism of action.
Conclusion
This comparative guide demonstrates that while 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) shows promising activity against Mycobacterium tuberculosis, the established first-line drug Isoniazid exhibits significantly greater potency in vitro against the H37Rv strain. However, the reported activity of PAMCHD against drug-resistant strains warrants further investigation into its specific mechanism of action and its potential as a component of future combination therapies for tuberculosis. The provided experimental protocol serves as a standardized method for conducting such comparative potency studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro potency of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione against drug-resistant and non-replicating persisters of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 2-Hydroxyplatyphyllide: A Comparative Analysis with Analogs
A comprehensive evaluation of the therapeutic index of 2-Hydroxyplatyphyllide and its analogs is currently hampered by a lack of specific experimental data in publicly available literature. As a pyrrolizidine (B1209537) alkaloid, this compound belongs to a class of compounds known for potential hepatotoxicity, suggesting a narrow therapeutic window. However, without direct comparative studies on its efficacy and toxicity versus its analogs, a definitive assessment remains speculative.
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose required to produce a therapeutic effect against the dose at which it becomes toxic. A high TI indicates a wide margin of safety, while a low TI suggests that the effective and toxic doses are close, necessitating careful dosage monitoring. For a compound like this compound, understanding its TI is paramount for any potential therapeutic development.
The Challenge of Data Scarcity
Insights from the Pyrrolizidine Alkaloid Class
This compound is a member of the pyrrolizidine alkaloid (PA) family. Many PAs are recognized for their potential to cause liver damage (hepatotoxicity). This toxicity is typically initiated by metabolic activation in the liver, leading to the formation of reactive metabolites that can damage cellular structures. The inherent potential for toxicity within this class of compounds underscores the critical need for rigorous safety assessments of any new PA derivative being considered for therapeutic use.
A Framework for Future Assessment
To properly assess the therapeutic index of this compound and its analogs, a systematic experimental approach is required. The following sections outline the necessary experimental protocols and data presentation formats that would be essential for such a comparative guide.
Data Presentation
A clear and concise presentation of quantitative data is crucial for comparing the therapeutic indices of different compounds. The following table structure is recommended for summarizing key experimental findings.
| Compound | Therapeutic Effect (IC50/EC50, µM) | Cytotoxicity (CC50, µM) in Normal Cells | Therapeutic Index (CC50/IC50) |
| This compound | Data not available | Data not available | Data not available |
| Analog 1 | Data not available | Data not available | Data not available |
| Analog 2 | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. Key experiments for assessing the therapeutic index would include:
1. In Vitro Efficacy Assays (e.g., IC50/EC50 Determination)
-
Objective: To determine the concentration of the compound that elicits a half-maximal therapeutic effect (e.g., inhibition of cancer cell growth, reduction of inflammatory markers).
-
Methodology:
-
Culture the target cells (e.g., cancer cell line, immune cells) under standard conditions.
-
Seed the cells in 96-well plates at a predetermined density.
-
After cell attachment, treat the cells with a serial dilution of the test compounds (this compound and its analogs).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability or the specific therapeutic endpoint using an appropriate assay (e.g., MTT assay for proliferation, ELISA for cytokine levels).
-
Calculate the IC50 or EC50 values by fitting the dose-response data to a sigmoidal curve.
-
2. In Vitro Cytotoxicity Assays (e.g., CC50 Determination)
-
Objective: To determine the concentration of the compound that causes 50% toxicity in normal, non-target cells (e.g., primary hepatocytes, normal fibroblast cell lines).
-
Methodology:
-
Culture the selected normal cell line under standard conditions.
-
Seed the cells in 96-well plates.
-
Treat the cells with the same serial dilutions of the test compounds as used in the efficacy assays.
-
Incubate for the same duration.
-
Assess cell viability using a suitable method (e.g., neutral red uptake assay, LDH release assay).
-
Calculate the CC50 values from the dose-response curves.
-
3. Therapeutic Index Calculation
-
Objective: To quantify the therapeutic window of the compounds.
-
Calculation: The therapeutic index is calculated as the ratio of the CC50 to the IC50 (or EC50).
-
TI = CC50 / IC50
-
Mandatory Visualizations
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Conclusion and Future Directions
The assessment of the therapeutic index of this compound and its analogs is a critical step in evaluating their potential as drug candidates. Currently, the absence of direct experimental data makes a comparative analysis impossible. Future research should prioritize conducting the foundational efficacy and cytotoxicity studies outlined above. Such data will be instrumental in identifying analogs with an improved safety profile and will guide further preclinical development. Given the known toxicities associated with pyrrolizidine alkaloids, a thorough and systematic evaluation of the therapeutic index is not just recommended, but essential for ensuring patient safety.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2-Hydroxyplatyphyllide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 2-Hydroxyplatyphyllide. The procedural guidance herein is intended to support the safe execution of laboratory operations and to establish robust disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Select gloves based on a chemical resistance guide for similar compounds. Inspect for tears or punctures before each use. Change gloves every 30 minutes or immediately if contaminated. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Ensure a complete seal around the eyes. A face shield should be used when there is a risk of splashes or aerosol generation. |
| Body Protection | Disposable gown with a solid front, long sleeves, and tight-fitting cuffs | Gowns should be resistant to chemical permeation. Change gowns every 2-3 hours or immediately after a spill or splash. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Use when handling the powder outside of a containment device or when there is a risk of aerosolization. A full respiratory program, including fit-testing, is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Prepare a spill kit appropriate for the quantity of the compound being handled.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Use dedicated, clearly labeled glassware and equipment.
-
Avoid the generation of dust and aerosols.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The container should be tightly sealed and clearly labeled with the chemical name and any known hazards.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Labeled hazardous waste container | Collect all solid waste in a dedicated, sealed container. The container must be clearly labeled as "Hazardous Waste" with the chemical name. |
| Liquid Waste (solutions containing the compound) | Labeled hazardous waste container | Collect all liquid waste in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed. The container must be clearly labeled. |
| Contaminated PPE | Labeled hazardous waste container | All used PPE should be considered contaminated and disposed of as hazardous waste. |
Disposal Protocol:
-
Segregation: Keep this compound waste separate from other laboratory waste streams to avoid unintended reactions.
-
Containment: Ensure all waste containers are in good condition, compatible with the waste, and securely sealed.
-
Labeling: All waste containers must be accurately labeled with their contents.
-
Collection: Arrange for the collection of hazardous waste by a certified disposal company in accordance with local, state, and federal regulations.[3][4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound safely.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
